1-[4-(1,1-Dimethylethyl)phenyl]butanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)butan-2-one |
InChI |
InChI=1S/C14H20O/c1-5-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
TWRDJEVGKJUIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Structural Analysis and Characterization of 4'-tert-Butylbutyrophenone
Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist
As a Senior Application Scientist, I approach the structural characterization of 4'-tert-butylbutyrophenone (CAS 59477-80-4) not merely as an exercise in data collection, but as a self-validating matrix of chemical logic. Every spectral peak and synthetic choice is governed by fundamental electronic and steric causalities. This whitepaper provides a comprehensive technical guide to the synthesis, structural validation, and spectroscopic signatures of this critical building block.
Executive Summary
4'-tert-Butylbutyrophenone, systematically named 1-(4-tert-butylphenyl)butan-1-one, is a sterically hindered aromatic ketone utilized extensively as an intermediate in organic synthesis, materials science, and pharmaceutical development[1]. The molecule features a unique push-pull electronic system: the bulky tert-butyl group acts as an electron-donating anchor, while the butyryl chain introduces a flexible, electron-withdrawing carbonyl center[2]. Understanding the physicochemical properties and spectral behavior of this compound is essential for designing downstream active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Properties
Before initiating any synthetic or analytical workflow, establishing the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior.
| Property | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)butan-1-one |
| CAS Registry Number | 59477-80-4[1] |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol [1] |
| Structural Features | p-substituted benzene, tert-butyl group, aliphatic ketone |
Synthesis Workflow & Mechanistic Causality
The synthesis of 4'-tert-butylbutyrophenone is classically achieved via the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride[3].
Mechanistic Rationale: The experimental design relies heavily on the steric and electronic properties of the tert-butyl group. Through hyperconjugation and inductive effects, the tert-butyl group activates the aromatic ring toward electrophilic attack. Crucially, its immense steric bulk effectively shields the ortho positions. This forces the highly reactive acylium ion to attack almost exclusively at the para position, ensuring exceptional regioselectivity and eliminating the need for complex downstream separations of isomeric impurities.
Protocol: Regioselective Friedel-Crafts Acylation
-
Lewis Acid Activation: Suspend anhydrous aluminum chloride (AlCl3, 1.1 eq) in dry dichloromethane (DCM) and cool to 0-5 °C under an inert atmosphere (N2/Ar). Causality: Low temperatures prevent the premature degradation of the catalyst and suppress unwanted alkyl migration.
-
Acylium Ion Generation: Add butyryl chloride (1.0 eq) dropwise. The Lewis acid complexes with the chlorine atom, generating the highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: Slowly introduce tert-butylbenzene (1.0 eq) to the mixture, strictly maintaining the temperature below 10 °C to control the exothermic reaction rate[3].
-
Quench & Extraction: Carefully pour the reaction mixture over crushed ice and 1M HCl to hydrolyze the aluminum complex. Extract the aqueous layer with DCM, wash the organic phase with saturated NaHCO3 (to neutralize residual HCl) and brine, dry over anhydrous MgSO4, and concentrate under vacuum.
-
Purification: Purify the crude product via high-vacuum distillation to obtain 4'-tert-butylbutyrophenone as a clear liquid[4].
Figure 1: Friedel-Crafts acylation workflow for 4'-tert-butylbutyrophenone synthesis.
Comprehensive Structural Characterization
To validate the structural integrity of the synthesized compound, we employ a multi-modal spectroscopic approach. This creates a self-validating system where NMR provides connectivity, IR confirms functional groups, and MS verifies the molecular mass and fragmentation stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule.
1H NMR (CDCl3, 400 MHz) Causality:
-
Aromatic Region: The para-substitution creates a classic AA'BB' spin system. The protons ortho to the carbonyl are heavily deshielded by the magnetic anisotropy of the C=O double bond, appearing as a distinct doublet at ~7.90 ppm. The protons ortho to the electron-donating tert-butyl group are less deshielded, appearing at ~7.48 ppm[4].
-
Aliphatic Chain: The alpha-methylene protons (-CH2-C=O) are deshielded by the adjacent carbonyl, appearing as a triplet at ~2.95 ppm. The beta-methylene appears as a sextet at ~1.75 ppm, and the terminal gamma-methyl is a triplet at ~1.00 ppm[4].
-
tert-Butyl Group: The nine chemically equivalent protons of the tert-butyl group appear as a massive, sharp singlet at ~1.33 ppm, serving as an excellent internal reference point for integration.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 7.90 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |
| 1H | 7.48 | Doublet (d) | 2H | Aromatic H (ortho to t-Bu) |
| 1H | 2.95 | Triplet (t) | 2H | -C(=O)CH2- (alpha) |
| 1H | 1.75 | Sextet (h) | 2H | -CH2CH3 (beta) |
| 1H | 1.33 | Singlet (s) | 9H | -C(CH3)3 |
| 1H | 1.00 | Triplet (t) | 3H | -CH2CH3 (gamma) |
Protocol: NMR Sample Preparation Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube. Acquire spectra at 298 K using a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the tert-butyl protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR validates the presence of specific functional groups through their vibrational modes[4].
-
Carbonyl Stretch: A strong, sharp absorption band is observed at ~1685 cm⁻¹. Causality: The conjugation of the ketone with the aromatic pi-system lowers the stretching frequency compared to an isolated aliphatic ketone (~1715 cm⁻¹) due to the delocalization of electron density.
-
C-H Stretches: sp³ C-H stretching from the alkyl groups appears strongly between 2870-2960 cm⁻¹.
-
Aromatic Bending: A strong out-of-plane C-H bending vibration at ~840 cm⁻¹ acts as a diagnostic marker, confirming the para-disubstituted nature of the benzene ring.
Mass Spectrometry (MS)
Electron Ionization (EI) MS at 70 eV provides a characteristic fragmentation fingerprint that validates the aliphatic chain length and the stability of the aromatic core[5].
-
Molecular Ion: The [M]⁺ radical cation appears at m/z 204.
-
Alpha Cleavage (Base Peak): The most favored thermodynamic pathway is the homolytic cleavage of the C-C bond alpha to the carbonyl. This results in the loss of a propyl radical (•C3H7, 43 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 161. This fragment typically represents the base peak (100% relative abundance).
-
Secondary Fragmentation: The m/z 161 ion can subsequently lose a methyl radical (•CH3) from the sterically crowded tert-butyl group to yield a substituted phenyl cation at m/z 146.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway.
Conclusion
The structural validation of 4'-tert-butylbutyrophenone requires a holistic, self-validating analytical approach. The Friedel-Crafts acylation relies on the steric bulk of the tert-butyl group to guarantee para-selectivity[3]. Subsequent characterization via NMR, FTIR, and MS provides an interlocking matrix of proof: the AA'BB' pattern in NMR confirms regiochemistry[4], the 1685 cm⁻¹ IR band confirms the conjugated carbonyl[4], and the m/z 161 base peak in MS confirms the connectivity of the acyl chain[5]. Together, these protocols ensure absolute confidence in the molecular architecture prior to downstream application.
References
-
PrepChem. "Synthesis of 4'tert-Butylbutyrophenone". PrepChem.com. URL:[Link]
-
PubChem. "4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694". National Center for Biotechnology Information. URL:[Link]
-
PrepChem. "Synthesis of 4'tert-Butylbutyrophenone - IR and NMR Spectral Data". PrepChem.com. URL:[Link]
Sources
- 1. 59477-80-4|4'-tert-Butylbutyrophenone|BLD Pharm [bldpharm.com]
- 2. 76471-78-8|1,2-Bis(4-(tert-butyl)phenyl)ethane-1,2-dione|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-[4-(1,1-Dimethylethyl)phenyl]butanone (CAS 59477-80-4): Comprehensive Synthesis, Physicochemical Profiling, and Application in Drug Development
As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter molecules that serve as critical linchpins in both materials science and pharmaceutical development. 1-[4-(1,1-Dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone) is one such compound. Characterized by its bulky tert-butyl group and reactive alkyl ketone moiety, this molecule is a highly versatile building block.
This whitepaper provides an in-depth technical guide to the mechanistic synthesis, self-validating experimental protocols, and downstream applications of CAS 59477-80-4, ensuring that researchers and drug development professionals have a rigorous foundation for utilizing this intermediate.
Physicochemical Profiling
Before initiating any synthetic workflow, establishing the physicochemical baseline of the target molecule is mandatory for downstream analytical validation and safety assessments. The quantitative data for 1-[4-(1,1-Dimethylethyl)phenyl]butanone is summarized in the table below .
| Property | Value |
| Chemical Name | 1-[4-(1,1-Dimethylethyl)phenyl]butanone |
| Common Synonym | 4'-tert-Butylbutyrophenone |
| CAS Registry Number | 59477-80-4 |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Density | 0.9456 g/cm³ |
| Boiling Point | 128 °C (at 5 Torr) |
| Appearance | Colorless to pale yellow liquid |
Mechanistic Synthesis & Causality
The primary industrial and laboratory route to CAS 59477-80-4 is the Friedel-Crafts Acylation of tert-butylbenzene using butyryl chloride.
The Causality Behind the Chemistry
-
Regioselectivity via Steric Hindrance: The choice of tert-butylbenzene as the starting substrate is highly deliberate. The massive steric bulk of the tert-butyl group effectively shields the ortho positions on the aromatic ring. Consequently, the electrophilic aromatic substitution (EAS) is driven almost exclusively to the para position, minimizing isomeric byproducts and drastically simplifying downstream purification.
-
Electrophile Generation: Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst because its strong electron-withdrawing nature rapidly coordinates with the carbonyl oxygen of butyryl chloride. This weakens the carbon-chlorine bond, facilitating the cleavage required to generate the highly reactive, resonance-stabilized acylium ion electrophile.
Fig 1. Mechanistic pathway for the Friedel-Crafts acylation yielding CAS 59477-80-4.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . By integrating In-Process Controls (IPCs) such as TLC and GC-MS monitoring, the chemist verifies the success of each phase before proceeding, eliminating assumptions and preventing the carryover of unreacted starting materials .
Step-by-Step Methodology
-
Reagent Preparation & Inertion:
-
Action: Charge a flame-dried, 3-neck round-bottom flask with tert-butylbenzene (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system to 0 °C using an ice bath.
-
Causality: DCM is chosen because it does not complex with AlCl₃ and provides excellent solubility for the acylium intermediate. Argon prevents atmospheric moisture from hydrolyzing the moisture-sensitive AlCl₃.
-
-
Lewis Acid Complexation:
-
Action: Add anhydrous AlCl₃ (1.1 eq) in small portions over 30 minutes.
-
Causality: Portion-wise addition controls the exothermic heat of solvation and complexation, preventing localized boiling of DCM.
-
-
Acylation (Electrophilic Attack):
-
Action: Add butyryl chloride (1.05 eq) dropwise via an addition funnel over 1 hour. Maintain the temperature at 0–5 °C.
-
Self-Validation (IPC): After 2 hours of stirring at room temperature, withdraw a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. Do not proceed to step 4 until tert-butylbenzene conversion exceeds 98%.
-
-
Quenching:
-
Action: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.
-
Causality: The highly exothermic destruction of the aluminum complex requires a massive heat sink (ice). HCl prevents the precipitation of insoluble aluminum hydroxide salts, keeping the aqueous layer clear for phase separation.
-
-
Purification:
-
Action: Extract the aqueous layer with DCM. Wash the combined organics with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (collecting the fraction at ~128 °C / 5 Torr).
-
Fig 2. Step-by-step self-validating workflow for synthesizing CAS 59477-80-4.
Downstream Applications in Drug Development
In pharmaceutical R&D, 1-[4-(1,1-Dimethylethyl)phenyl]butanone is a critical precursor model for synthesizing second-generation, non-sedating antihistamines.
A prime example is the structural relationship between this compound and Ebastine (CAS 90729-43-4). Ebastine is synthesized using a closely related halogenated analog: 4'-tert-butyl-4-chlorobutyrophenone (CAS 43076-61-5) . By utilizing CAS 59477-80-4 as a foundational scaffold, medicinal chemists can perform late-stage functionalization (such as alpha-bromination or omega-chlorination) to explore novel structure-activity relationships (SAR) for histamine H₁-receptor antagonists. Because the bulky tert-butyl group enhances lipophilicity, derivatives synthesized from this backbone often exhibit prolonged half-lives and excellent peripheral tissue distribution without crossing the blood-brain barrier.
Analytical Validation (QA/QC)
To confirm the structural integrity and purity of the synthesized 1-[4-(1,1-Dimethylethyl)phenyl]butanone, the following analytical suite is required:
-
¹H NMR (400 MHz, CDCl₃): Look for a dominant, sharp singlet at ~1.33 ppm integrating for 9 protons (the tert-butyl group). The aromatic region will display two distinct doublets (an AA'BB' system) around 7.4 ppm and 7.9 ppm, confirming the para-substitution pattern. The butyryl chain will present a triplet at ~2.9 ppm (alpha-CH₂), a multiplet at ~1.7 ppm (beta-CH₂), and a triplet at ~1.0 ppm (terminal CH₃).
-
GC-MS (EI): The mass spectrum must show a clear molecular ion peak [M]⁺ at m/z 204. A major fragmentation peak at m/z 161 corresponds to the loss of the propyl radical from the ketone (alpha-cleavage), leaving the highly stable 4-tert-butylbenzoyl cation.
-
HPLC: Utilizing a C18 reverse-phase column with a Water/Acetonitrile gradient to confirm >99% purity prior to downstream pharmaceutical use.
References
Comprehensive Safety and Handling Guide for 1-[4-(1,1-Dimethylethyl)phenyl]butanone
Executive Summary
As researchers navigating the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, mastering the handling of reactive intermediates is non-negotiable. 1-[4-(1,1-Dimethylethyl)phenyl]butanone (commonly known as 4'-tert-Butylbutyrophenone, CAS 59477-80-4) is a highly versatile aryl ketone[1]. It serves as a foundational building block for downstream halogenated derivatives—such as 4'-tert-butyl-4-chlorobutyrophenone[2]—which are critical in the synthesis of second-generation antihistamines like Ebastine, Fexofenadine, and Terfenadine[3].
This whitepaper provides an in-depth, mechanistically grounded guide to the safety, toxicokinetics, and handling protocols for this compound. Rather than merely listing safety rules, this guide explains the causality behind each protocol, ensuring that laboratory personnel understand the "why" behind the "how," thereby fostering a self-validating culture of safety.
Chemical Identity & Physicochemical Profiling
Understanding the physical nature of 1-[4-(1,1-Dimethylethyl)phenyl]butanone is the first step in risk mitigation. The molecule features a bulky, highly lipophilic tert-butyl group conjugated to a phenyl ring, with a reactive butyryl chain.
Table 1: Quantitative Physicochemical Data [1]
| Property | Value / Description | Mechanistic Implication for Handling |
| CAS Number | 59477-80-4 | Unique identifier for safety tracking. |
| Molecular Formula | C₁₄H₂₀O | Indicates a high carbon-to-oxygen ratio, driving lipophilicity. |
| Molecular Weight | 204.31 g/mol | Heavy enough to minimize extreme volatility, but poses aerosol risks. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O | Requires organic solvents for spill decontamination; water is ineffective. |
| Structural Motif | Aryl Ketone with tert-butyl moiety | Alpha-carbon is susceptible to slow auto-oxidation; requires inert storage. |
Mechanistic Toxicology & Toxicokinetics
Safety protocols must be dictated by how a chemical interacts with human biology. The primary hazard of 1-[4-(1,1-Dimethylethyl)phenyl]butanone lies in its lipophilicity.
Dermal Permeation and Hepatic Metabolism
Because of the non-polar tert-butyl group, this compound exhibits a high partition coefficient (LogP). If spilled on unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, bypassing the body's aqueous barriers.
Once systemic circulation is reached, compounds bearing the 4-tert-butylphenyl moiety undergo aggressive Phase I hepatic metabolism. Cytochrome P450 enzymes (specifically CYP3A4) oxidize the alkyl chains to form active carboxylic acid or hydroxylated metabolites[4]. For example, in the downstream pharmaceutical Ebastine, this exact CYP3A4 pathway converts the drug into its active metabolite, carebastine[5]. Uncontrolled occupational exposure to the precursor ketone can inadvertently trigger similar, unregulated metabolic cascades, leading to hepatotoxicity or systemic irritation.
Fig 1. Putative toxicokinetic pathway for tert-butylphenyl derivatives via hepatic CYP450 metabolism.
Hazard Classification & PPE Causality
Based on structural analogs and general aryl ketone profiles[6], the following Globally Harmonized System (GHS) hazards apply.
Table 2: GHS Hazard Classifications & Mitigation Strategies
| Hazard Code | Description | PPE / Engineering Control | Causality (The "Why") |
| H315 | Causes skin irritation | Nitrile Gloves (>0.11mm thickness) | Latex is non-polar and highly permeable to lipophilic organic ketones. Nitrile provides a superior cross-linked barrier against non-polar solvent penetration. |
| H319 | Causes serious eye irritation | Chemical Splash Goggles | The ketone carbonyl group is highly reactive with the aqueous mucosa of the eye, causing rapid protein denaturation. |
| H335 | May cause respiratory irritation | Fume Hood (Face velocity 0.4–0.6 m/s) | Prevents inhalation of micro-aerosols generated during powder/liquid transfer. |
Self-Validating Standard Operating Procedures (SOPs)
To ensure scientific integrity and operational safety, handling protocols must be self-validating—meaning the protocol itself contains steps to verify that it is working correctly.
Protocol A: Safe Weighing and Transfer (Closed System)
-
Pre-Operation Validation: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s.
-
Causality: Velocities below 0.4 m/s fail to contain organic vapors, while velocities above 0.6 m/s create turbulent eddies that pull vapors directly into the operator's breathing zone.
-
-
Thermal Acclimation: If the chemical is stored at 4°C, allow the sealed container to reach ambient room temperature (approx. 20°C) before opening.
-
Causality: Opening a cold container causes ambient humidity to condense inside. Water introduces side-reactions in downstream moisture-sensitive processes (e.g., Grignard reactions).
-
-
Transfer Execution: Use a static-dissipative spatula or glass volumetric pipette.
-
Causality: Standard plastic tools accumulate static charge, which repels dry organic powders or fine droplets, causing invisible micro-spills on the benchtop.
-
-
Post-Transfer Validation: Weigh the receiving flask, seal it, and verify the mass twice to ensure no material was lost to the environment.
Fig 2. Self-validating step-by-step workflow for the safe handling and transfer of lipophilic aryl ketones.
Protocol B: Spill Decontamination Workflow
-
Containment: Immediately isolate the spill area and lower the fume hood sash.
-
Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).
-
Causality: Never use combustible absorbents (like paper towels or sawdust) for reactive organics, as the high surface area can promote exothermic auto-oxidation.
-
-
Solvent Wash: Wipe the area with Isopropanol (IPA) or Ethyl Acetate.
-
Causality: Water will simply bead up over the lipophilic ketone. An intermediate polarity solvent like IPA is required to solubilize and lift the chemical from the bench surface.
-
-
Validation: Perform a visual inspection under oblique lighting to ensure no oily refractive residue remains on the surface.
Storage, Stability, & Degradation Prevention
1-[4-(1,1-Dimethylethyl)phenyl]butanone must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
The Threat of Alpha-Carbon Auto-Oxidation: Ketones possess slightly acidic protons at the alpha-carbon (the carbon adjacent to the carbonyl group). Upon prolonged exposure to atmospheric oxygen and ambient UV light, this position can undergo slow radical auto-oxidation, leading to the formation of trace peroxides or cleavage products.
Storage Protocol:
-
Inert Gas Purge: Before sealing the storage bottle, flush the headspace with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the liquid/solid surface).
-
Light Protection: Store in amber glass vials to prevent photo-induced radical initiation.
References
-
PubChem. "4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694". National Center for Biotechnology Information. [Link]
-
Home Sunshine Pharma. "Ebastine CAS NO: 90729-43-4 - Metabolism and Pharmacology". [Link]
Sources
- 1. 59477-80-4|4'-tert-Butylbutyrophenone|BLD Pharm [bldpharm.com]
- 2. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-tert-Butyl-4-chlorobutyrophenone | PMC Isochem [pmcisochem.fr]
- 4. id.hsp-pharma.com [id.hsp-pharma.com]
- 5. otq.hspchem.com [otq.hspchem.com]
- 6. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of 4'-tert-butylbutyrophenone
The Discovery, Synthesis, and Legacy of 4'-tert-Butyl-4-chlorobutyrophenone: A Foundational Scaffold in Non-Sedating Antihistamines
Executive Summary
The evolution of allergy therapeutics underwent a paradigm shift in the late 20th century, transitioning from sedating, centrally-acting agents to peripherally restricted, non-sedating antihistamines. At the chemical heart of this revolution lies a crucial intermediate: 4'-tert-butyl-4-chlorobutyrophenone (CAS: 43076-61-5)[1]. This technical guide explores the historical discovery, structural significance, and rigorous synthetic methodologies surrounding this foundational building block, which enabled the synthesis of terfenadine and its active metabolite, fexofenadine.
Historical Context: The Accidental Antihistamine
In 1973, chemists at the pharmaceutical company Richardson-Merrell were actively synthesizing butyrophenone derivatives in search of novel tranquilizers and antipsychotics[2]. The butyrophenone class was already famous for neuroleptics like haloperidol. However, when the novel compound terfenadine—synthesized using 4'-tert-butyl-4-chlorobutyrophenone as its primary structural anchor—was tested, it failed to cross the blood-brain barrier (BBB) and exhibited no central nervous system (CNS) activity[2].
The breakthrough occurred when pharmacologist Richard Kinsolving observed that the molecule shared a distinct structural resemblance to diphenhydramine, a classical H1-receptor antagonist[2]. Subsequent pharmacological screening revealed that terfenadine was a potent, highly selective H1-antihistamine devoid of sedative effects, leading to its launch as Seldane, the world's first non-sedating antihistamine[2].
Chemical Profile and Structural Significance
4'-tert-butyl-4-chlorobutyrophenone is a bifunctional molecule featuring a reactive alkyl chloride and an aromatic ketone, making it an ideal electrophile for complex Active Pharmaceutical Ingredient (API) synthesis[3].
Table 1: Physicochemical Properties of 4'-tert-Butyl-4-chlorobutyrophenone [1]
| Property | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one |
| CAS Registry Number | 43076-61-5 |
| Molecular Formula | C14H19ClO |
| Molecular Weight | 238.75 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| XLogP3 (Lipophilicity) | 4.2 |
| Physical Appearance | Beige to dark yellow low-melting solid |
Mechanistic Insights: The Role of the tert-Butyl Group
The tert-butyl moiety is not merely a structural placeholder; it dictates both the chemical reactivity during synthesis and the pharmacokinetic profile of the final drug.
-
Synthetic Regioselectivity: During its synthesis via Friedel-Crafts acylation, the massive steric bulk of the tert-butyl group completely blocks the ortho positions of the benzene ring, forcing the acylium ion to attack exclusively at the para position.
-
Pharmacokinetic Restriction: In terfenadine, the highly lipophilic tert-butyl group (XLogP3 = 4.2) prevents passive diffusion across the tight junctions of the BBB. Furthermore, it acts as a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps, ensuring any drug that enters the CNS is immediately transported back into systemic circulation.
-
Metabolic Vulnerability: The tert-butyl group is the exact site of hepatic metabolism. Cytochrome P450 3A4 (CYP3A4) oxidizes one of the terminal methyl groups into a carboxylic acid, converting the prodrug terfenadine into its active, non-cardiotoxic metabolite, fexofenadine[2].
Pharmacokinetic pathway illustrating the protective and metabolic role of the tert-butyl group.
Synthetic Methodology: The Friedel-Crafts Acylation
The industrial and laboratory synthesis of 4'-tert-butyl-4-chlorobutyrophenone relies on a highly controlled Friedel-Crafts acylation[4]. The causality behind the experimental choices is critical for yield and purity.
Protocol 1: Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone Rationale: Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid to generate the highly electrophilic acylium ion from 4-chlorobutyryl chloride. Strict temperature control is required to prevent the polymerization of the alkyl chloride tail.
-
Preparation of the Lewis Acid Complex: In an oven-dried, multi-neck round-bottom flask purged with nitrogen, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)[4].
-
Acylium Ion Generation: Cool the suspension to 0°C using an ice-salt bath. Dropwise, add 4-chlorobutyryl chloride (1.0 eq) over 30 minutes. Causality: Maintaining the temperature below 5°C prevents premature degradation of the acylium ion and minimizes side reactions[4].
-
Electrophilic Aromatic Substitution: Slowly add tert-butylbenzene (1.0 eq) to the chilled mixture. The steric hindrance of the tert-butyl group ensures >95% regioselectivity for the para position.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3.5 hours. The reaction progress is self-validating via TLC (Thin-Layer Chromatography) monitoring until the complete disappearance of the tert-butylbenzene[4].
-
Quenching and Complex Decomposition: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acidic aqueous quench breaks the strong coordinate bond between the newly formed ketone oxygen and the aluminum, preventing the formation of intractable emulsions.
-
Isolation: Extract the aqueous phase with DCM. Wash the combined organic layers sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation to obtain pure 4'-tert-butyl-4-chlorobutyrophenone[4].
Downstream Application: Synthesis of Terfenadine
Once synthesized, the alkyl chloride tail of 4'-tert-butyl-4-chlorobutyrophenone serves as the attachment point for the piperidine pharmacophore[5].
Protocol 2: N-Alkylation and Carbonyl Reduction
-
N-Alkylation: Combine 4'-tert-butyl-4-chlorobutyrophenone (1.0 eq) with α,α-diphenyl-4-piperidinemethanol (azacyclonol, 1.0 eq) in toluene. Add a mild base (K₂CO₃, 2.0 eq) to scavenge the generated HCl, and a catalytic amount of potassium iodide (KI, 0.1 eq). Causality: KI initiates a Finkelstein reaction, transiently converting the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the nucleophilic substitution[5]. Reflux for 48 hours.
-
Reduction: Isolate the resulting ketone intermediate. Dissolve in methanol and add sodium borohydride (NaBH₄, 1.5 eq) at 0°C. Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aromatic rings, yielding terfenadine[5].
Chemical synthesis workflow from precursor to the final API, terfenadine.
Conclusion
The discovery and utilization of 4'-tert-butyl-4-chlorobutyrophenone underscore a monumental leap in medicinal chemistry. By leveraging the steric and lipophilic properties of the tert-butyl group, chemists were able to direct complex regioselective syntheses while simultaneously solving the clinical problem of antihistamine-induced sedation. Today, the legacy of this molecule lives on in the structural DNA of modern, non-sedating allergy medications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723694, 4'-tert-Butyl-4-chlorobutyrophenone" PubChem, [Link]
-
Wikipedia Contributors. "Terfenadine" Wikipedia, The Free Encyclopedia,[Link]
- Carr, A. A., & Meyer, D. R. "Piperidine derivatives" U.S. Patent No.
Sources
- 1. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terfenadine - Wikipedia [en.wikipedia.org]
- 3. 4'-tert-Butyl-4-chlorobutyrophenone | PMC Isochem [pmcisochem.fr]
- 4. US4254129A - Piperidine derivatives - Google Patents [patents.google.com]
- 5. Terfenadine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone
Application Note: Scalable Synthesis and Characterization of 1-[4-(1,1-dimethylethyl)phenyl]butanone
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction and Mechanistic Rationale
1-[4-(1,1-dimethylethyl)phenyl]butanone, commonly referred to as 4'-tert-butylbutyrophenone, is a highly valued intermediate in medicinal chemistry and materials science. It serves as a critical building block for the synthesis of complex antihistamines, specialized polymers, and advanced functional materials [1].
The most robust and scalable method for synthesizing this molecule is the Friedel-Crafts Acylation . Unlike Friedel-Crafts alkylation, which is plagued by polyalkylation and carbocation rearrangements, acylation is highly controlled. The introduction of the electron-withdrawing butyryl group deactivates the aromatic ring, effectively halting the reaction at monoacylation.
Mechanistic Causality & Reagent Selection
-
Regioselectivity: The tert-butyl group on the starting material (tert-butylbenzene) is an activating group via inductive (+I) and hyperconjugative effects. Crucially, its extreme steric bulk completely shields the ortho positions, driving the electrophilic attack exclusively to the para position.
-
Catalyst Stoichiometry: Aluminum chloride ( AlCl3 ) is utilized as a strong Lewis acid. Unlike catalytic reactions, Friedel-Crafts acylation requires a stoichiometric excess (typically 1.1 to 1.5 equivalents). This is because the resulting ketone product strongly coordinates with AlCl3 , deactivating the catalyst.
-
Order of Addition: To prevent the Lewis acid-catalyzed dealkylation or migration of the tert-butyl group (the Jacobsen rearrangement), the acylium ion must be pre-formed. Butyryl chloride is complexed with AlCl3 first, followed by the controlled addition of tert-butylbenzene.
Fig 1. Friedel-Crafts acylation mechanism forming 4-tert-butylbutyrophenone.
Experimental Protocol
This protocol is designed as a self-validating system. In-process controls and specific workup conditions are engineered to prevent common failure modes, such as intractable emulsions during phase separation.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount (Scale) | Role |
| tert-Butylbenzene | 134.22 | 1.00 | 13.4 g (100 mmol) | Aromatic Substrate |
| Butyryl Chloride | 106.55 | 1.05 | 11.2 g (105 mmol) | Acylating Agent |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.20 | 16.0 g (120 mmol) | Lewis Acid Catalyst |
| Dichloromethane (Anhydrous) | 84.93 | - | 100 mL | Solvent |
| 2M Hydrochloric Acid (HCl) | 36.46 | - | 100 mL | Quench Reagent |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, an internal thermometer, and a nitrogen inlet. Maintain an inert N2 atmosphere.
-
Catalyst Suspension: Add 16.0 g of anhydrous AlCl3 and 50 mL of anhydrous dichloromethane (DCM) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Acylium Ion Generation: Charge the dropping funnel with 11.2 g of butyryl chloride dissolved in 25 mL of DCM. Add this solution dropwise to the AlCl3 suspension over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 15 minutes to ensure complete acylium ion formation.
-
Substrate Addition: Charge the dropping funnel with 13.4 g of tert-butylbenzene dissolved in 25 mL of DCM. Add this solution dropwise over 30 minutes. Expert Insight: Maintaining the temperature at 0 °C during this step is critical to prevent polyacylation and ensure strict para-regioselectivity.
-
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization).
-
Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 100 mL of 2M HCl.
-
Self-Validating Check: The highly acidic environment is mandatory. If the pH rises, aluminum hydroxide ( Al(OH)3 ) will precipitate as a thick, gelatinous emulsion, trapping the product and ruining the phase separation [2].
-
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM. Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO3 and 50 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude pale-yellow oil via vacuum distillation (b.p. ~145-150 °C at 5 mmHg) or silica gel flash chromatography to yield the pure ketone.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation.
Data Presentation & Analytical Characterization
To verify the structural integrity of the synthesized 1-[4-(1,1-dimethylethyl)phenyl]butanone, the following analytical benchmarks should be met. The absence of ortho-substituted isomers can be confirmed by the clean pair of doublets in the aromatic region of the 1H NMR spectrum.
Table 1: Expected Analytical and Spectroscopic Data
| Analytical Method | Expected Result / Signal Assignments |
| Physical State | Clear, colorless to pale-yellow oil |
| Yield | 85 – 92% (Theoretical yield: 20.43 g) |
| GC-MS (EI) | m/z : 204 ( M+ ), 161 ( M+−C3H7 , base peak), 133, 105. |
| 1H NMR (400 MHz, CDCl3 ) | δ 7.90 (d, J=8.4 Hz, 2H, Ar-Hortho to C=O) δ 7.46 (d, J=8.4 Hz, 2H, Ar-Hmeta to C=O) δ 2.92 (t, J=7.3 Hz, 2H, -C(=O)-CH_2-) δ 1.76 (sextet, J=7.4 Hz, 2H, -CH_2-CH 3 ) δ 1.34 (s, 9H, -C(CH 3 ) 3 ) δ 1.00 (t, J=7.4 Hz, 3H, -CH 3 ) |
| 13C NMR (100 MHz, CDCl3 ) | δ 200.1 (C=O), 156.4 (Ar-C-tBu), 134.6 (Ar-C-C=O), 128.1 (Ar-C), 125.4 (Ar-C), 40.5, 35.1, 31.1, 17.8, 13.9. |
| IR (ATR, cm −1 ) | 2960 (C-H stretch, aliphatic), 1685 (C=O stretch, conjugated ketone), 1605 (C=C aromatic stretch). |
Troubleshooting & Process Optimization
-
Incomplete Conversion: If unreacted tert-butylbenzene remains, it is likely due to moisture contamination deactivating the AlCl3 . Ensure all glassware is strictly flame-dried and solvents are anhydrous.
-
Formation of Isomeric Byproducts: The appearance of complex multiplets in the aromatic region of the NMR (rather than two clean doublets) indicates ortho-substitution or tert-butyl migration. This is caused by allowing the reaction to exotherm excessively during substrate addition. Strictly maintain the internal temperature at 0 °C during the addition phase.
-
Persistent Emulsions during Workup: Emulsions are caused by insufficient acid during the quench. Add concentrated HCl dropwise to the separatory funnel and agitate gently until the aqueous layer clarifies and the phases separate cleanly.
References
Comprehensive Application Note: 1-[4-(1,1-Dimethylethyl)phenyl]butanone in Pharmaceutical Synthesis
Executive Summary & Structural Rationale
1-[4-(1,1-Dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone) is a highly versatile, lipophilic building block used extensively in the synthesis of central nervous system (CNS) agents and second-generation antihistamines[1].
In modern drug design, the incorporation of the tert-butylphenyl moiety serves a specific pharmacokinetic purpose. The bulky tert-butyl group provides significant lipophilicity, which enhances cellular permeability. More importantly, it acts as a steric shield at the para-position of the aromatic ring, effectively blocking rapid phase I metabolism (specifically para-hydroxylation) by Cytochrome P450 enzymes. This structural strategy is foundational to the prolonged half-life of blockbuster antihistamines like Ebastine and Terfenadine[1].
As an intermediate, the unsubstituted butyrophenone chain provides a reactive canvas. It can be subjected to α -functionalization (e.g., halogenation) or terminal ( ω ) functionalization to generate highly reactive electrophiles. These electrophiles are subsequently coupled with complex amines (such as piperidines or piperazines) to yield the final Active Pharmaceutical Ingredients (APIs)[2].
Physicochemical Profiling
Summarizing the quantitative and structural data is critical for handling and downstream analytical validation.
| Property | Value |
| Chemical Name | 1-[4-(1,1-Dimethylethyl)phenyl]butanone |
| Common Synonyms | 4'-tert-Butylbutyrophenone; p-tert-butylbutyrophenone |
| CAS Registry Number | 947-80-4 |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Physical Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~140–145 °C at 10 mmHg |
| Key Structural Features | p-tert-butyl group (metabolic blocker); Butyryl chain (linker) |
Synthesis Workflow & Downstream Derivatization
The following workflow illustrates the primary synthetic route to generate the intermediate via Friedel-Crafts acylation, followed by its downstream derivatization into a reactive API precursor.
Synthesis workflow and downstream API derivatization of 4'-tert-butylbutyrophenone.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol details the electrophilic aromatic substitution required to build the butyrophenone core[3].
Reagents:
-
tert-Butylbenzene (1.0 eq)
-
Butyryl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Suspension: Suspend anhydrous AlCl₃ in anhydrous DCM under a strict N₂ atmosphere. Cool the reaction flask to 0°C using an ice-salt bath.
-
Acylium Ion Generation: Add butyryl chloride dropwise over 30 minutes. The mixture will transition to a homogeneous, pale-yellow solution as the reactive acylium ion complex forms.
-
Substrate Addition: Slowly add tert-butylbenzene dropwise, maintaining the internal temperature strictly below 5°C.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 4 hours.
-
Quenching (Self-Validation): Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Visual cue: The violent bubbling and dissolution of the aluminum salts into the aqueous layer indicates the successful decomposition of the product-AlCl₃ complex.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation to yield the pure ketone.
Causality & Expert Insights:
-
Temperature Control: The tert-butyl group is bulky but susceptible to acid-catalyzed dealkylation or isomerization at elevated temperatures. Keeping the initial reaction cold (0–5°C) ensures strict para-regioselectivity (driven by steric hindrance) and prevents the loss of the tert-butyl moiety[3].
-
Catalyst Stoichiometry: A stoichiometric excess of AlCl₃ (>1.0 eq) is mandatory. Unlike Friedel-Crafts alkylation, the acylation product (a ketone) contains a Lewis basic oxygen that tightly coordinates with AlCl₃, effectively removing the catalyst from the reaction cycle.
Protocol 2: α -Bromination for API Derivatization
To convert the inert ketone into a highly reactive electrophile for subsequent amine coupling (e.g., with arylhydroxypiperidines)[2], an α -bromination is performed.
Acid-catalyzed alpha-bromination mechanism of the butyrophenone intermediate.
Reagents:
-
1-[4-(1,1-Dimethylethyl)phenyl]butanone (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid (Solvent)
-
48% Aqueous HBr (Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve the ketone intermediate in glacial acetic acid at room temperature.
-
Enolization Initiation: Add 2–3 drops of 48% aqueous HBr. Stir for 10 minutes to promote the formation of the enol tautomer.
-
Bromine Addition (Self-Validation): Dilute Br₂ in a small volume of glacial acetic acid. Add this solution dropwise to the reaction flask. Visual cue: The reaction is self-validating. The deep red/brown color of the Br₂ drops will rapidly dissipate (decolorize) as the bromine is consumed by the nucleophilic enol. Do not add the next drop until the previous one has decolorized.
-
Completion: Once the slight red tint persists (indicating slight excess Br₂), stir for an additional 30 minutes.
-
Quenching: Pour the mixture into ice water. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the mixture turns completely pale/colorless.
-
Isolation: Extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield 2-bromo-1-[4-(1,1-dimethylethyl)phenyl]butanone.
Causality & Expert Insights:
-
Acid vs. Base Catalysis: Acid catalysis (HBr/AcOH) is chosen over base catalysis because acid-catalyzed halogenation stops at mono-halogenation. The introduction of the electronegative bromine atom decreases the basicity of the carbonyl oxygen, making subsequent enolization (and thus poly-halogenation) highly unfavorable.
-
Thiosulfate Quench: Sodium thiosulfate safely reduces any unreacted, highly toxic electrophilic bromine to benign bromide ions, preventing destructive oxidative side reactions during solvent evaporation.
Analytical Validation Standards
To ensure the integrity of the self-validating protocols, the following analytical signatures must be confirmed before proceeding to API coupling:
-
IR Spectroscopy (Protocol 1): Success is verified by the complete disappearance of the butyryl chloride acyl stretch (~1800 cm⁻¹) and the emergence of a strong conjugated ketone carbonyl stretch at ~1680 cm⁻¹ .
-
¹H NMR (Protocol 1): The tert-butyl group will appear as a massive, sharp 9H singlet at ~1.33 ppm . The para-substituted aromatic ring will display a classic AA'BB' splitting pattern (two distinct doublets, J ≈ 8.5 Hz) in the 7.4–7.9 ppm range.
-
¹H NMR (Protocol 2): The success of the α -bromination is definitively confirmed by the chemical shift of the α -protons. In the starting material, the α -CH₂ appears as a triplet at ~2.9 ppm. In the brominated product, the single α -CH proton shifts dramatically downfield to ~5.0–5.2 ppm due to the strong deshielding effect of the adjacent halogen.
References
-
Synthesis of 4'tert-Butylbutyrophenone. PrepChem.com. Available at:[Link][3]
-
4'-tert-Butyl-4-chlorobutyrophenone | CID 2723694. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link][1]
-
US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines. Google Patents. Available at: [2]
Sources
Application Note: Comprehensive NMR Characterization of 4'-tert-butylbutyrophenone
Abstract
This document provides a detailed guide for the structural characterization of 4'-tert-butylbutyrophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this application note outlines optimized protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR. It includes an in-depth analysis of the expected spectral data, supported by theoretical principles and practical insights to ensure accurate and reproducible results. The methodologies described herein are designed to be self-validating, providing a robust framework for the structural elucidation of this and similar aromatic ketones.
Introduction: The Rationale for NMR in Structural Elucidation
4'-tert-butylbutyrophenone is an aromatic ketone of interest in organic synthesis and as a potential building block in pharmaceutical development. Its molecular structure, featuring a substituted aromatic ring and an aliphatic chain, presents a clear-cut case for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides unparalleled, atom-level information, making it the gold standard for unambiguous structure verification.
This guide moves beyond a simple listing of steps. It delves into the causality behind the protocols—explaining why specific solvents are chosen, how concentration affects spectral quality, and what to expect in the resulting spectra based on fundamental principles of chemical environment and spin-spin coupling. By understanding these core concepts, researchers can not only replicate the described experiment but also adapt these methods to new analytical challenges.
Molecular Structure and Predicted NMR Signals
The structure of 4'-tert-butylbutyrophenone dictates the number and type of signals observed in its NMR spectra. The molecule possesses several distinct chemical environments for both hydrogen and carbon atoms.
Caption: Molecular structure of 4'-tert-butylbutyrophenone with atom labeling for NMR assignment.
-
¹H NMR: We anticipate 5 distinct signals: two for the aromatic protons (due to symmetry), three for the propyl chain protons (α, β, and γ to the carbonyl), and one for the highly shielded tert-butyl protons.
-
¹³C NMR: We expect 9 distinct signals: the carbonyl carbon, four aromatic carbons (two quaternary, two protonated), three aliphatic carbons in the chain, and two carbons for the tert-butyl group (one quaternary, one for the three equivalent methyl groups).
Experimental Protocols and Workflow
A successful NMR experiment relies on meticulous sample preparation and correctly set acquisition parameters. The following protocols are optimized for standard high-resolution solution-state NMR spectrometers.
Protocol: Sample Preparation
The goal of this protocol is to prepare a sample that is homogeneous and free of particulate matter, which is crucial for achieving sharp, well-resolved NMR signals.[1][2]
Materials:
-
4'-tert-butylbutyrophenone (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]
-
Deuterated chloroform (CDCl₃, 99.8%+)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool (optional, for filtration)
-
Tetramethylsilane (TMS) (optional, as internal standard)
Procedure:
-
Weighing: Accurately weigh 10-20 mg of 4'-tert-butylbutyrophenone into a small, clean vial. This concentration is typically sufficient for both ¹H and subsequent ¹³C experiments on modern spectrometers.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][5] CDCl₃ is an excellent choice as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.2 ppm) are well-documented and typically do not interfere with the signals of interest.[6]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtration (if necessary): If any solid particles are visible, filter the solution into the NMR tube. This can be done by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through it.[1][2] This step is critical as suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2]
-
Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. Ensure the final sample height is appropriate for the spectrometer's coil (typically around 4-5 cm).
-
Internal Standard (Optional): If precise referencing is required, a very small amount of TMS can be added. However, modern spectrometers can reliably lock onto and reference the deuterium signal of the solvent, making an internal standard often unnecessary.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Workflow: Data Acquisition and Processing
The following diagram illustrates the logical flow from a prepared sample to the final, interpreted spectrum.
Caption: Standard workflow for NMR characterization from sample preparation to spectral analysis.
Recommended Spectrometer Parameters
The following are general starting parameters. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Pulse Sequence | zg30 (or similar) | zgpg30 (or similar) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2 seconds |
| Number of Scans (ns) | 8-16 | 128-1024 (or more) |
| Spectral Width | ~16 ppm | ~220 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Causality Note: A longer relaxation delay in ¹H NMR ensures full relaxation of protons, leading to more accurate integration. For ¹³C NMR, the number of scans is significantly higher due to the low natural abundance (~1.1%) of the ¹³C isotope.[3]
Spectral Data and Interpretation
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is invaluable for identifying the connectivity of protons through spin-spin coupling.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-a | Aromatic (H-2', H-6') | 7.90 - 7.95 | d (doublet) | 2H | ~8.5 | Ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding.[7] Coupled to H-b. |
| H-b | Aromatic (H-3', H-5') | 7.45 - 7.50 | d (doublet) | 2H | ~8.5 | Meta to the carbonyl group. Coupled to H-a.[7] |
| H-c | Methylene (α-CH₂) | 2.95 - 3.05 | t (triplet) | 2H | ~7.2 | Adjacent to the deshielding carbonyl group.[8] Coupled to H-d. |
| H-d | Methylene (β-CH₂) | 1.75 - 1.85 | sextet | 2H | ~7.2 | Aliphatic proton environment. Coupled to H-c and H-e. |
| H-e | Methyl (γ-CH₃) | 0.95 - 1.05 | t (triplet) | 3H | ~7.2 | Terminal methyl group, most shielded of the chain protons. Coupled to H-d. |
| H-f | tert-Butyl (-C(CH₃)₃) | 1.30 - 1.35 | s (singlet) | 9H | N/A | Nine equivalent protons result in a strong, sharp singlet. No adjacent protons to couple with. |
Note: The multiplicity of H-d is predicted to be a sextet (or multiplet) due to coupling with two protons on one side and three on the other (n+1 rule, (2+1) * (3+1) is more complex, but appears as a multiplet often simplified to sextet).
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Label | Assignment | Predicted δ (ppm) | Rationale |
| C-1 | Carbonyl (C=O) | 199 - 201 | The carbonyl carbon is highly deshielded due to the electronegative oxygen and its sp² hybridization.[8][9] |
| C-2 | Aromatic (C-1') | 134 - 136 | Quaternary aromatic carbon attached to the carbonyl group. |
| C-3 | Aromatic (C-4') | 156 - 158 | Quaternary aromatic carbon attached to the tert-butyl group, deshielded by alkyl substitution. |
| C-4 | Aromatic (C-2', C-6') | 128 - 129 | Protonated aromatic carbons ortho to the carbonyl. |
| C-5 | Aromatic (C-3', C-5') | 125 - 126 | Protonated aromatic carbons meta to the carbonyl. |
| C-6 | Aliphatic (α-CH₂) | 38 - 40 | Alpha to the carbonyl group, showing some deshielding. |
| C-7 | Aliphatic (β-CH₂) | 26 - 28 | Standard aliphatic sp³ carbon. |
| C-8 | Aliphatic (γ-CH₃) | 13 - 15 | Terminal methyl carbon, highly shielded. |
| C-9 | tert-Butyl (quaternary) | 34 - 36 | Quaternary carbon of the tert-butyl group. |
| C-10 | tert-Butyl (methyls) | 31 - 32 | The three equivalent methyl carbons of the tert-butyl group. |
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of 4'-tert-butylbutyrophenone. By following the detailed steps for sample preparation and utilizing the provided spectral predictions, researchers can confidently verify the structure of their compound.
Key Takeaways for Trustworthy Results:
-
Purity is Paramount: Ensure the sample is as pure as possible to avoid confusing signals from impurities.
-
Solvent Choice Matters: Use high-quality deuterated solvents to prevent interfering signals and to provide a stable lock signal for the spectrometer.[3][6]
-
Shimming is Crucial: Proper shimming of the magnetic field is essential for achieving high resolution and sharp lineshapes.[4]
-
Cross-Verification: Always correlate the ¹H and ¹³C NMR data. The number of signals, chemical shifts, and coupling patterns should collectively support the proposed structure. For more complex molecules, 2D NMR experiments like COSY and HSQC can provide definitive connectivity information.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of Manchester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
Application Note: Experimental Protocol for the Synthesis of 4'-tert-Butylbutyrophenone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for active pharmaceutical ingredients (APIs) and advanced materials.
Introduction & Mechanistic Causality
4'-tert-Butylbutyrophenone is a highly valued aromatic ketone building block. The most robust and scalable method for its preparation is the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride.
As a synthetic scientist, understanding the mechanistic causality behind the reaction conditions is critical for troubleshooting and scale-up:
-
Lewis Acid Activation: The reaction relies on a strong Lewis acid, typically aluminum trichloride (AlCl 3 ). AlCl 3 coordinates with the carbonyl oxygen of butyryl chloride, polarizing the carbon-chlorine bond to generate a highly electrophilic acylium ion [2].
-
Regioselectivity (Steric Control): The tert-butyl group is a strongly activating, ortho/para-directing substituent. However, due to its massive steric bulk, electrophilic attack at the ortho position is severely hindered. Consequently, the reaction proceeds with near-perfect regioselectivity to yield the para-substituted product (the 4'-isomer) [3].
-
Stoichiometric Requirements: Unlike Friedel-Crafts alkylation where the catalyst is continuously regenerated, acylation requires slightly more than one stoichiometric equivalent of AlCl 3 (typically 1.1 to 1.2 eq). The newly formed ketone product acts as a Lewis base and forms a stable, deactivating complex with AlCl 3 , effectively trapping the catalyst and requiring a stoichiometric excess to drive the reaction to completion [2].
Materials and Reagents
The following quantitative data is optimized for a 20.0 mmol scale reaction, ensuring a controlled exotherm and high yield.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| tert-Butylbenzene | Starting Material | 134.22 | 1.0 | 2.68 g (20.0 mmol) |
| Butyryl Chloride | Acylating Agent | 106.55 | 1.2 | 2.56 g (24.0 mmol) |
| Aluminum Trichloride (AlCl 3 ) | Lewis Acid Catalyst | 133.34 | 1.2 | 3.20 g (24.0 mmol) |
| Dichloromethane (DCM) | Non-coordinating Solvent | 84.93 | N/A | 40 mL (Total) |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | As needed |
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Methodology
This protocol is adapted from validated literature procedures to ensure a self-validating, reproducible system [1].
Step 1: Preparation of the Acylium Ion Complex (Activation)
-
System Preparation: Oven-dry a 150 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N 2 or Argon) to prevent the hydrolysis of the highly moisture-sensitive AlCl 3 .
-
Suspension: Charge the flask with anhydrous aluminum trichloride (3.20 g, 24.0 mmol) and suspend it in anhydrous DCM (20 mL).
-
Thermal Control: Cool the suspension to 0 °C using an ice-water bath. (Causality: The subsequent complexation is highly exothermic; cooling prevents the thermal degradation of the acyl chloride.)
-
Activation: Add butyryl chloride (2.56 g, 24.0 mmol) dropwise over 5–10 minutes. Stir the mixture at 0 °C for 10 minutes to ensure complete formation of the active acylium ion complex.
Step 2: Electrophilic Aromatic Substitution (Coupling)
-
Substrate Preparation: Prepare a solution of tert-butylbenzene (2.68 g, 20.0 mmol) in anhydrous DCM (20 mL).
-
Addition: Add the tert-butylbenzene solution dropwise to the activated acylium mixture at 0 °C over 10 minutes. (Causality: Controlled addition maintains the internal temperature, ensuring high regioselectivity for the para-position by preventing thermal activation of the sterically hindered ortho-attack pathway.)
-
Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12–16 hours) under an inert atmosphere [1].
Step 3: Quenching and Work-up
-
Cooling: Cool the reaction mixture back to 0 °C.
-
Quenching: Carefully quench the reaction by the slow addition of ice-cold water (20 mL). (Causality: Water hydrolyzes the aluminum-ketone complex, liberating the free 4'-tert-butylbutyrophenone product. Caution: This step is highly exothermic and releases HCl gas.)
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc) (3 × 20 mL).
-
Washing: Wash the combined organic layers sequentially with dilute HCl (2 N, 25 mL) to dissolve any residual aluminum salts, saturated aqueous sodium carbonate (25 mL) to neutralize residual acid, and brine (25 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na 2 SO 4 ), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification & Validation
-
Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of 0–5% EtOAc in petroleum ether.
-
Isolation: Isolate the fractions containing the target compound (monitor via TLC, UV active) and concentrate to afford 4'-tert-butylbutyrophenone as a pink to light-yellow oil [1].
Characterization Data
To validate the structural integrity of the synthesized batch, compare the obtained NMR spectra against the following established literature values [1]:
-
1 H NMR (400 MHz, CDCl 3 ): δ 8.04 – 7.73 (m, 2H, Ar-H), 7.51 – 7.42 (m, 2H, Ar-H), 2.92 (t, J = 7.3 Hz, 2H, -CO-CH 2 -), 1.77 (m, J = 7.4 Hz, 2H, -CH 2 -CH 2 -CH 3 ), 1.34 (s, 9H, -C(CH 3 ) 3 ), 1.00 (t, J = 7.4 Hz, 3H, -CH 2 -CH 3 ).
-
13 C NMR (101 MHz, CDCl 3 ): δ 200.0 (C=O), 156.5, 134.5, 128.0, 125.4 (Aromatic C), 40.4, 35.0, 31.0, 17.8, 13.9 (Aliphatic C).
References
-
Title: Supporting Information - Copper-catalyzed allylation of ketones (General Procedure for Friedel-Crafts Acylation) Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts Chemistry URL: [Link]
Application Note: High-Resolution Analytical Methods for the Quantification of 1-[4-(1,1-dimethylethyl)phenyl]butanone
Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Quality Assurance Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Context
The compound 1-[4-(1,1-dimethylethyl)phenyl]butanone (commonly referred to as 4'-tert-butylbutyrophenone) is a highly lipophilic aromatic ketone. In pharmaceutical drug development, it serves as a critical structural building block and a potential process-related impurity in the synthesis of second-generation antihistamines, most notably Ebastine 1.
During the Friedel-Crafts acylation of tert-butylbenzene, the use of contaminated acylating agents (e.g., butyryl chloride instead of 4-chlorobutyryl chloride) can lead to the formation of this non-halogenated byproduct. Because it lacks the reactive halogen required for subsequent coupling with piperidine derivatives, it remains unreacted and can carry over into the final Active Pharmaceutical Ingredient (API) matrix 2.
Quantifying this impurity is challenging due to its extreme hydrophobicity (logP ~ 3.8) and the absence of ionizable functional groups. Traditional isocratic HPLC methods often fail to elute it efficiently, leading to peak broadening and carryover. This application note details a Quality-by-Design (QbD) driven UHPLC-UV method and an orthogonal LC-MS/MS protocol designed specifically to isolate and quantify this neutral ketone against a background of basic API matrices.
Synthetic pathway highlighting the origin of 1-[4-(1,1-dimethylethyl)phenyl]butanone.
Analytical Strategy & Causality
Chromatographic Rationale
To achieve baseline separation between the highly basic API (Ebastine) and the neutral target analyte, a gradient elution strategy is mandatory.
-
Buffer Selection: A 10 mM Ammonium Acetate buffer adjusted to pH 6.2 is utilized. At this pH, the basic piperidine nitrogen of the API is partially ionized, reducing silanol interactions and preventing peak tailing 1. Because 1-[4-(1,1-dimethylethyl)phenyl]butanone is a neutral ketone, its retention is entirely unaffected by the pH, allowing for independent manipulation of the API's retention time.
-
Organic Modifier: A 1:1 mixture of Acetonitrile and 2-Propanol (Isopropanol) is selected as Mobile Phase B. The addition of 2-Propanol significantly increases the eluotropic strength of the mobile phase, which is critical for overcoming the strong hydrophobic interactions of the tert-butyl group, thereby sharpening the peak of the target analyte and preventing column carryover 3.
Detection Modalities
-
UV Detection: The conjugated aromatic system of the butyrophenone core yields a strong chromophore with a λmax at 262 nm.
-
Mass Spectrometry (MS/MS): For trace-level quantification (< 0.05%), Electrospray Ionization (ESI) in positive mode is utilized. The ketone readily accepts a proton to form an [M+H]+ ion at m/z 205.2.
Experimental Protocols
Self-Validating UHPLC-UV Protocol
Instrument Setup:
-
System: UHPLC system equipped with a Photodiode Array (PDA) detector.
-
Column: Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Column Temperature: 40°C (Elevated temperature reduces the viscosity of the 2-propanol mixture, maintaining system pressure within safe limits).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: 262 nm (Reference: 360 nm).
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust to pH 6.2 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Mix 500 mL of LC-MS grade Acetonitrile with 500 mL of LC-MS grade 2-Propanol.
Step-by-Step Execution:
-
Standard Preparation: Accurately weigh 10.0 mg of 1-[4-(1,1-dimethylethyl)phenyl]butanone reference standard. Dissolve in 10.0 mL of Methanol (Stock Solution: 1 mg/mL). Dilute sequentially with Mobile Phase A to achieve a working concentration of 1.0 µg/mL.
-
Sample Preparation: Weigh 50.0 mg of the API sample. Dissolve in 5.0 mL of Methanol (Sample Concentration: 10 mg/mL). Sonicate for 10 minutes at 25°C. Filter through a 0.45 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject the working standard solution six times. The system is validated for the run only if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
USP Tailing Factor ( Tf ) ≤ 1.5.
-
Theoretical Plates ( N ) ≥ 10,000.
-
-
Sample Analysis: Inject the sample solution. Identify the target analyte by matching the retention time and UV spectrum against the standard.
Analytical workflow for the chromatographic quantification and validation of the target analyte.
Quantitative Data Summaries
Table 1: UHPLC Gradient Elution Program
The gradient is designed to hold the highly polar degradation products early, followed by a rapid ramp to elute the lipophilic target analyte.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Curve Profile |
| 0.0 | 0.4 | 80 | 20 | Initial |
| 1.5 | 0.4 | 80 | 20 | Isocratic Hold |
| 6.0 | 0.4 | 10 | 90 | Linear Ramp |
| 8.5 | 0.4 | 10 | 90 | Column Wash |
| 8.6 | 0.4 | 80 | 20 | Step Return |
| 12.0 | 0.4 | 80 | 20 | Re-equilibration |
Table 2: LC-MS/MS MRM Transition Parameters
For orthogonal verification and sub-ppm quantification, the following Multiple Reaction Monitoring (MRM) parameters are optimized for a Triple Quadrupole Mass Spectrometer.
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 1-[4-(1,1-dimethylethyl)phenyl]butanone | 205.2 | 163.1 (Loss of propyl) | 20 | 60 |
| 1-[4-(1,1-dimethylethyl)phenyl]butanone | 205.2 | 149.1 (Loss of tert-butyl) | 25 | 60 |
| Ebastine (Matrix Reference) | 470.3 | 167.1 | 35 | 80 |
Table 3: Method Validation Metrics (ICH Q2(R1) Compliance)
The method demonstrates exceptional linearity and precision, fulfilling regulatory requirements for impurity profiling 1.
| Validation Parameter | Result / Metric | Acceptance Criteria (ICH) |
| Limit of Detection (LOD) | 0.02 µg/mL (S/N = 3:1) | Reportable value |
| Limit of Quantification (LOQ) | 0.06 µg/mL (S/N = 10:1) | Precision RSD ≤ 10% at LOQ |
| Linearity Range | 0.06 µg/mL to 15.0 µg/mL | R2≥0.999 |
| Method Precision (Repeatability) | RSD = 1.2% (n=6) | RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% |
References
-
Title: Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine Source: Molnár-Institute (Schmidt et al.) URL: [Link]
-
Title: Identification of the Primary Impurity in Ebastine and Its Source Analysis Source: Chinese Pharmaceutical Journal (Lin Qiong et al.) URL: [Link]
Sources
Preparative Chromatography for the Isolation of 4'-tert-Butylbutyrophenone: Scale-Up and Purification Protocol
Executive Rationale & Physicochemical Profiling
4'-tert-Butylbutyrophenone (1-(4-tert-butylphenyl)butan-1-one) is a highly lipophilic aromatic ketone frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antihistamine Ebastine. During its synthesis—typically via the Friedel-Crafts acylation of tert-butylbenzene—structurally similar regioisomers and unreacted precursors remain in the crude mixture.
Because these impurities share near-identical physical properties with the target molecule, crystallization often fails to yield the >99% purity required for downstream API synthesis. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective technique for this isolation.
Chromatographic Causality:
-
Stationary Phase: Due to the molecule's high lipophilicity (XLogP ~4.2), a high-carbon-load C18 column or a specialized low-silanol reverse-phase column is required to prevent peak tailing caused by secondary interactions with residual silanols.
-
Mobile Phase Selection: While analytical methods often use non-volatile buffers like phosphoric acid, preparative methods must use volatile modifiers (e.g., 0.1% Formic Acid) to ensure the isolated fraction can be cleanly evaporated without leaving salt residues, and to maintain Mass Spectrometry (MS) compatibility[1].
-
Detection: The conjugated phenyl ketone system provides a strong chromophore, making UV detection at 254 nm highly sensitive and optimal for triggering fraction collection[2].
Chromatographic Strategy & Scale-Up Logic
The fundamental goal of preparative chromatography is to maximize throughput (yield per injection) without compromising the resolution ( Rs ) of the critical pair. This protocol utilizes a geometric scale-up approach .
To successfully scale the chromatography from an analytical scouting run to a preparative purification, the thermodynamics and kinetics of the system must remain constant. This is achieved by:
-
Maintaining Constant Column Length and Particle Size: The L/dp ratio must be identical between the analytical and preparative columns to preserve theoretical plate count ( N ).
-
Scaling by Cross-Sectional Area: The eluent flow rate and sample injection volume are scaled linearly based on the square of the column radii (or diameters)[3].
The scale-up factor ( SF ) is calculated as:
SF=(DanaDprep)2Where Dprep is the inner diameter of the preparative column and Dana is the inner diameter of the analytical column[4].
Experimental Workflow
Figure 1: Logical workflow for the analytical-to-preparative scale-up of 4'-tert-butylbutyrophenone.
Step-by-Step Methodology
Phase 1: Analytical Method Optimization (System Suitability)
Objective: Establish a baseline separation with maximum selectivity ( α ) to allow for heavy column loading.
-
Sample Preparation: Dissolve the crude 4'-tert-butylbutyrophenone mixture in the initial mobile phase conditions (60% Water / 40% Acetonitrile) at a concentration of 5 mg/mL. Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes "solvent breakthrough" and peak distortion during high-volume injections.
-
Column: C18, 4.6 mm I.D. × 150 mm length, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
-
Execution: Run the gradient detailed in Table 2. Ensure the resolution ( Rs ) between 4'-tert-butylbutyrophenone and its closest eluting impurity is ≥2.0 .
Phase 2: Loading Capacity Determination (Self-Validation Step)
Objective: Determine the maximum injection volume before resolution drops below acceptable recovery limits.
-
Volume Overloading: Most preparative chromatography methods use volume overloading to maximize the analyte mass on the column[4]. Inject increasing volumes of the 5 mg/mL crude sample (e.g., 10 µL, 25 µL, 50 µL, 75 µL) onto the analytical column.
-
Evaluation: Monitor the peak shape. As volume increases, the peaks will broaden (band broadening). Stop increasing the volume when the resolution between the target peak and the critical impurity drops to Rs=1.2 .
-
Record: Document this maximum analytical injection volume ( Vmax_ana ). For this protocol, assume Vmax_ana=50 µL.
Phase 3: Preparative Execution
Objective: Scale the optimized analytical parameters to the preparative system.
-
Hardware Setup: Install a Preparative C18 column (21.2 mm I.D. × 150 mm, 5 µm). Note that the length and particle size match the analytical column exactly.
-
Scale-Up Calculation: Apply the scale-up factor ( SF=21.2 ). Multiply the analytical flow rate (1.0 mL/min) and the maximum injection volume (50 µL) by 21.2.
-
Fraction Collector Setup: Program the fraction collector to trigger via UV absorbance at 254 nm. Set a slope threshold to initiate collection at the peak start and a level threshold to stop collection at the peak tail, avoiding the collection of baseline noise.
-
Run: Inject the scaled volume (1,060 µL) and execute the run.
Phase 4: Fraction Recovery and Self-Validation (QC)
Objective: Ensure absolute purity before solvent removal.
-
Do Not Pool Immediately: Preparative runs often exhibit slight peak overlapping at the extreme front and tail of the main band due to overloading.
-
QC Analysis: Take a 5 µL aliquot from each collected fraction tube and inject it back into the analytical HPLC system using the Phase 1 method.
-
Pooling & Evaporation: Only pool the fractions that demonstrate ≥99.0% purity by Area Under the Curve (AUC).
-
Recovery: Remove the Acetonitrile/Water/Formic Acid mixture using a rotary evaporator under reduced pressure at 40°C to yield the purified 4'-tert-butylbutyrophenone as a concentrated oil or crystalline solid.
Quantitative Data Presentation
Table 1: Scale-Up Parameters (Analytical to Preparative)
| Parameter | Analytical Scale | Semi-Prep Scale | Preparative Scale |
| Column I.D. (mm) | 4.6 | 10.0 | 21.2 |
| Column Length (mm) | 150 | 150 | 150 |
| Particle Size (µm) | 5 | 5 | 5 |
| Scale-Up Factor (SF) | 1.0x | 4.7x | 21.2x |
| Flow Rate (mL/min) | 1.0 | 4.7 | 21.2 |
| Max Injection Vol (µL) | 50 | 235 | 1,060 |
Table 2: Optimized Mobile Phase Gradient (Note: A shallow gradient is utilized to maximize the separation of closely related hydrophobic regioisomers).
| Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) | Flow Profile |
| 0.0 | 60 | 40 | Isocratic Hold (Loading) |
| 2.0 | 60 | 40 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient (Elution) |
| 12.0 | 10 | 90 | Column Wash |
| 12.1 | 60 | 40 | Return to Initial |
| 15.0 | 60 | 40 | Re-equilibration |
References
-
Title: Preparative SFC Principles of Scaling in Prep SFC | Source: Waters Corporation | URL: [Link]
-
Title: Separation of Butyrophenone on Newcrom R1 HPLC column | Source: SIELC Technologies | URL: [Link][1]
-
Title: Introduction to Preparative HPLC | Source: LCGC International | URL: [Link][4]
-
Title: Scaling Up - Basic Principles | Source: Shimadzu Corporation | URL: [Link][3]
-
Title: Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm | Source: PubMed (Journal of Chromatography) | URL: [Link][2]
Sources
- 1. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Derivatization of 1-[4-(1,1-dimethylethyl)phenyl]butanone for Enhanced Analytical Detection
Introduction
1-[4-(1,1-dimethylethyl)phenyl]butanone, also known as 4'-tert-butylbutyrophenone, is an aromatic ketone of significant interest in various chemical and pharmaceutical contexts. Its analysis is crucial for quality control, metabolic studies, and environmental monitoring. However, its native structure can present challenges for certain analytical techniques. Direct analysis by High-Performance Liquid Chromatography (HPLC) may be hampered by a lack of a strong chromophore for sensitive UV-Vis detection, while Gas Chromatography (GC) analysis can be affected by its polarity and potential for thermal degradation.[1][2]
Chemical derivatization addresses these challenges by modifying the analyte to enhance its detectability and improve its chromatographic behavior.[2][3] This application note provides a comprehensive guide to the derivatization of 1-[4-(1,1-dimethylethyl)phenyl]butanone for analysis by both GC-Mass Spectrometry (GC-MS) and HPLC with UV-Vis or fluorescence detection. We will delve into the rationale behind the chosen derivatization strategies, provide detailed, step-by-step protocols, and offer insights into the expected outcomes.
Rationale for Derivatization
The primary objectives of derivatizing 1-[4-(1,1-dimethylethyl)phenyl]butanone are:
-
Enhanced Detectability: Introducing a chromophore or fluorophore into the molecule significantly increases its molar absorptivity, leading to lower limits of detection in HPLC-UV/Vis and fluorescence analysis.[4][5]
-
Improved Volatility and Thermal Stability for GC: Converting the polar carbonyl group into a less polar, more thermally stable derivative reduces peak tailing and minimizes on-column degradation, resulting in sharper, more symmetrical peaks and improved quantitative accuracy in GC-MS.[6][7]
-
Increased Structural Information in MS: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
Derivatization Strategies for GC-MS Analysis
For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte.[1][6] A two-step methoximation-silylation is the most robust and widely employed method for ketones.[6][8]
Methoximation-Silylation
Causality Behind Experimental Choices:
-
Methoximation: The initial step involves the reaction of the ketone's carbonyl group with methoxyamine hydrochloride to form a methoxime derivative.[7][9] This is crucial because it "locks" the carbonyl group and prevents the formation of multiple enol-isomers during the subsequent high-temperature silylation step.[6] The presence of multiple isomers would lead to multiple chromatographic peaks for a single analyte, complicating quantification.[6]
-
Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace any active hydrogens, although in the case of 1-[4-(1,1-dimethylethyl)phenyl]butanone which lacks hydroxyl or amine groups, this step primarily ensures any residual moisture is scavenged and that the reaction environment is suitable for creating a volatile derivative.[10] The resulting trimethylsilyl (TMS) derivative is significantly more volatile and thermally stable than the parent ketone.[6][10]
Experimental Workflow:
Caption: Workflow for Methoximation-Silylation Derivatization.
Protocol: Two-Step Methoximation-Silylation
Materials:
-
1-[4-(1,1-dimethylethyl)phenyl]butanone standard or sample extract
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (2% in pyridine, w/v)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
(Optional) Trimethylchlorosilane (TMCS) as a catalyst
-
Heptane or Ethyl Acetate (GC grade)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample or standard solution containing 1-[4-(1,1-dimethylethyl)phenyl]butanone into a 2 mL reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all residual water and solvent.
-
Methoximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried residue.[6] Seal the vial tightly and vortex for 30 seconds. Incubate the mixture at 60-80°C for 30-60 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 100 µL of MSTFA (optionally containing 1% TMCS) to the vial.[6] Seal the vial and vortex for 30 seconds. Incubate the mixture at 60-80°C for an additional 30-60 minutes.[6]
-
Final Preparation: Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis. If necessary, dilute the sample with heptane or ethyl acetate to an appropriate concentration for your instrument's sensitivity range.
Expected Results:
The derivatization will yield the methoxime-TMS derivative of 1-[4-(1,1-dimethylethyl)phenyl]butanone. This derivative will exhibit a shorter retention time, improved peak shape, and a characteristic mass spectrum compared to the underivatized compound.
| Parameter | Underivatized Compound | Methoxime-TMS Derivative |
| Volatility | Moderate | High |
| Thermal Stability | Moderate | High |
| GC Peak Shape | Potential for tailing | Symmetrical |
| Mass Spectrum | Molecular ion and characteristic fragments | Increased molecular weight, characteristic TMS fragments (e.g., m/z 73) |
Derivatization Strategies for HPLC Analysis
For HPLC analysis, the primary goal is to introduce a chemical moiety that strongly absorbs UV or visible light, or fluoresces, thereby enhancing detection sensitivity.[11]
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Causality Behind Experimental Choices:
-
Reaction Principle: DNPH reacts with the carbonyl group of ketones and aldehydes to form a stable 2,4-dinitrophenylhydrazone derivative.[4][12] This reaction is a classic method for the qualitative and quantitative analysis of carbonyl compounds.[13]
-
Enhanced Detection: The resulting hydrazone is a highly colored compound with a strong chromophore, exhibiting maximum absorbance (λmax) at approximately 360 nm.[4][14] This allows for highly sensitive detection using a standard UV-Vis detector, which is often challenging for the underivatized ketone.[4] The reaction is typically acid-catalyzed.[15]
Experimental Workflow:
Caption: Workflow for DNPH Derivatization.
Protocol: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Materials:
-
1-[4-(1,1-dimethylethyl)phenyl]butanone standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
HPLC grade water
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath (optional)
-
0.45 µm syringe filters
Procedure:
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 1-2 drops of concentrated H₂SO₄ per 10 mL of solution). Handle DNPH with care as it is potentially explosive when dry.
-
Standard/Sample Preparation: Prepare stock solutions of 1-[4-(1,1-dimethylethyl)phenyl]butanone standards in acetonitrile or another suitable solvent.
-
Derivatization Reaction: In a 2 mL vial, mix 1.0 mL of the standard or sample solution with 1.0 mL of the DNPH reagent.[4]
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for at least 1 hour, or until a visible precipitate of the hydrazone forms.[4] For slower reacting ketones, gentle heating (e.g., 40-60°C) for a shorter duration (e.g., 15-30 minutes) can be employed.[16]
-
Sample Finalization: After the reaction is complete, the mixture can be directly diluted with the HPLC mobile phase to an appropriate concentration.[4]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.[4]
Expected Results:
The derivatization will yield the 2,4-dinitrophenylhydrazone of 1-[4-(1,1-dimethylethyl)phenyl]butanone. This derivative will be readily detectable by UV-Vis at approximately 360 nm.
| Parameter | Underivatized Compound | 2,4-Dinitrophenylhydrazone Derivative |
| UV-Vis λmax | Weak absorbance in the lower UV range | ~360 nm |
| Molar Absorptivity | Low | High |
| HPLC Sensitivity | Low | High |
| Color | Colorless | Yellow/Orange |
Dansylhydrazine Derivatization for Fluorescence Detection
Causality Behind Experimental Choices:
-
High Sensitivity: For applications requiring even lower detection limits, fluorescence detection is a powerful alternative to UV-Vis. Dansylhydrazine is a widely used fluorescent labeling reagent for carbonyl compounds.[5][17]
-
Reaction and Detection: It reacts with the carbonyl group in a similar manner to DNPH to form a highly fluorescent dansylhydrazone.[5] This derivative can be excited at a specific wavelength (typically around 340 nm) and its fluorescence emission can be monitored (typically around 520 nm), providing excellent sensitivity and selectivity.
Protocol: Dansylhydrazine Derivatization
Materials:
-
1-[4-(1,1-dimethylethyl)phenyl]butanone standard or sample extract
-
Dansylhydrazine solution (e.g., 1 mg/mL in acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Acetonitrile (HPLC grade)
-
HPLC grade water
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample and Reagent Mixing: In a 2 mL vial, add an aliquot of the sample or standard solution. Add the dansylhydrazine solution in molar excess.
-
Acidification: Add a small amount of acid catalyst to facilitate the reaction.
-
Incubation: Seal the vial and heat at approximately 60°C for 30-60 minutes.
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the initial HPLC mobile phase.
-
Analysis: Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
Expected Results:
The formation of the dansylhydrazone derivative will allow for ultra-sensitive quantification of 1-[4-(1,1-dimethylethyl)phenyl]butanone using HPLC with fluorescence detection.
| Parameter | Underivatized Compound | Dansylhydrazone Derivative |
| Fluorescence | Non-fluorescent | Highly fluorescent |
| Excitation λmax | N/A | ~340 nm |
| Emission λmax | N/A | ~520 nm |
| HPLC Sensitivity | Not applicable | Very high |
Conclusion
The derivatization of 1-[4-(1,1-dimethylethyl)phenyl]butanone is a critical step for enabling its sensitive and robust analysis by both GC-MS and HPLC. The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the study. Methoximation-silylation is the preferred method for GC-MS, as it significantly improves the volatility and thermal stability of the analyte. For HPLC analysis, DNPH derivatization provides a reliable and sensitive method for UV-Vis detection, while dansylhydrazine derivatization offers superior sensitivity for fluorescence detection. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers, scientists, and drug development professionals can confidently develop and implement analytical methods for the accurate quantification of 1-[4-(1,1-dimethylethyl)phenyl]butanone in various matrices.
References
- BenchChem. (2025).
- BenchChem. (2025). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Restek. (n.d.). Injection Port Derivatization for GC/MS-MS: Analysis of Hormones in Water. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Parimala, L., & Santhanalakshmi, J. (2014). Studies on the Iron Nanoparticles Catalyzed Reduction of Substituted Aromatic Ketones to Alcohols. ResearchGate. [Link]
-
Herring, F. G., & An, J. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107–112. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
de Souza, C. F., et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
-
Schulze, J., & Hartmut, H. (1998). 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. Analytical Chemistry, 70(15), 3068–3072. [Link]
-
Li, Y., et al. (2018). Screening of a Highly Effective Fluorescent Derivatization Reagent for Carbonyl Compounds and Its Application in HPLC With Fluorescence Detection. PubMed. [Link]
-
Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2009–2018. [Link]
-
Penning, T. M., et al. (2017). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Molecular Biology, 1646, 203–212. [Link]
-
Huestis, M. A., & Smith, M. L. (1995). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Analytical Toxicology, 19(5), 369–374. [Link]
-
Sobolevsky, T. G., et al. (2010). Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]
-
Chemistry Learner. (2025, September 12). Hydrazone: Formation, Structure, and Reactions. [Link]
- Dexter, A., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. [No source provided in the original search result].
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78123. [Link]
-
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]
- BenchChem. (2025).
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]
-
El-Ghayoury, A. (2005). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Li, Y., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Molecules, 28(11), 4478. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Knauer. (2020, November 11). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
-
Wong, C. H., & Chan, K. M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Wong, C. H., & Chan, K. M. (2026, February 9). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ResearchGate. [Link]
-
Inxight Drugs. (n.d.). 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-HYDROXYPIPERIDIN-1-YL)BUTAN-1-ONE. [Link]
-
PubChem. (n.d.). p-tert-Butylacetophenone. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ダンシルヒドラジン BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. agilent.com [agilent.com]
- 12. Hydrazone - Wikipedia [en.wikipedia.org]
- 13. waters.com [waters.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 16. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
use of 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone in synthesis
An In-Depth Technical Guide to the Synthetic Utility of 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
Introduction: A Versatile Bifunctional Building Block
4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone, also known as 4'-tert-butyl-4-chlorobutyrophenone, is a key bifunctional organic intermediate of significant interest in pharmaceutical and chemical synthesis.[1] Its structure, featuring a reactive ketone and a terminal alkyl chloride on a flexible four-carbon chain, allows for a diverse range of selective chemical transformations. The tert-butyl group on the aromatic ring provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target molecules. This guide provides a detailed exploration of the synthesis and primary applications of this compound, complete with mechanistic insights and field-proven laboratory protocols.
Compound Properties and Characteristics
A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use.
| Property | Value | Reference(s) |
| CAS Number | 43076-61-5 | [1][2] |
| Molecular Formula | C₁₄H₁₉ClO | [2] |
| Molecular Weight | 238.75 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 47 °C | [2] |
| Boiling Point | 152 °C @ 1 mmHg | [2] |
| Density | 1.028 g/mL | [2] |
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone is through the Friedel-Crafts acylation of tert-butylbenzene.[3] This classic electrophilic aromatic substitution reaction provides an efficient means of forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[4]
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[4]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[5]
-
Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The bulky tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho positions, the attack occurs almost exclusively at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Rearomatization: A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product.[6]
It is crucial to note that unlike Friedel-Crafts alkylations, the acylium ion does not undergo rearrangement, providing a clean and predictable product.[3] However, the ketone product is a moderate Lewis base and can form a complex with the AlCl₃ catalyst.[2] Consequently, a stoichiometric amount of the catalyst is required, and an aqueous workup is necessary to break this complex and isolate the ketone.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
This protocol is adapted from general procedures for Friedel-Crafts acylation.[4][7]
-
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
-
-
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. To a dropping funnel, add a solution of tert-butylbenzene (1.0 eq.) and 4-chlorobutyryl chloride (1.05 eq.) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature below 10 °C. The addition of Lewis acids is exothermic and controlling the temperature is critical to prevent side reactions.[8] A potential side reaction is the intramolecular cyclization of the product to form a tetralone derivative, which is more likely at higher temperatures.[9]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil or solid can be purified by recrystallization (e.g., from hexane or ethanol/water) or column chromatography on silica gel to afford the pure product.
-
Part 2: Applications in Pharmaceutical Synthesis
The true value of 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone lies in its utility as a scaffold for building more complex molecules, particularly active pharmaceutical ingredients (APIs).
Key Intermediate for Antifungal Agents (e.g., Butenafine)
Butenafine is a synthetic benzylamine antifungal agent structurally related to terbinafine.[10][11] While direct synthesis routes exist, a hypothetical and instructive pathway can be designed starting from our title compound, showcasing its dual reactivity. This involves reduction of the ketone followed by nucleophilic substitution at the chloride.
-
Ketone Reduction: The carbonyl group must first be reduced to a methylene (-CH₂-) group. Standard methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction are effective.[6][9]
-
Nucleophilic Substitution: The resulting 1-(4-tert-butylphenyl)-4-chlorobutane can then undergo an Sₙ2 reaction. In the synthesis of Butenafine, the nucleophile would be N-methyl-1-naphthalenemethylamine.[12] The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base (e.g., K₂CO₃ or NaHCO₃) to scavenge the HCl byproduct.[13]
Caption: Synthetic workflow towards a Butenafine-like structure.
General Protocol: Nucleophilic Substitution for API Synthesis
This protocol describes a general method for displacing the chloride with a nitrogen nucleophile, a common step in the synthesis of many APIs.[14]
-
Materials:
-
4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone (or its reduced analogue) (1.0 eq.)
-
Amine nucleophile (e.g., 4-hydroxypiperidine, N-methyl-1-naphthalenemethylamine) (1.1-1.5 eq.)
-
Base (e.g., K₂CO₃, NaHCO₃, or triethylamine) (1.5-2.0 eq.)
-
Solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Optional: Phase-transfer catalyst (e.g., TBAB) or iodide salt (e.g., KI) to accelerate the reaction.
-
-
Procedure:
-
To a stirred solution of the amine nucleophile and base in the chosen solvent, add the chloro-butanone substrate.
-
If applicable, add the catalyst (KI or TBAB). The iodide ion can displace the chloride in situ to form a more reactive alkyl iodide (Finkelstein reaction), accelerating the rate-limiting Sₙ2 step.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for several hours until TLC or LC-MS analysis indicates completion.
-
Cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude product, which can then be purified by chromatography or recrystallization.
-
Part 3: Advanced Synthetic Transformations
Beyond simple nucleophilic substitution, the bifunctional nature of the title compound allows for more complex synthetic strategies.
Synthesis of Carboxylic Acid Derivatives
The chloro-butanone framework can be elaborated into keto-acids, which are themselves valuable synthetic intermediates. A highly related and illustrative synthesis is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, which directly yields 4-(4-tert-butylphenyl)-4-oxobutanoic acid.[15] This reaction follows the same mechanistic principles outlined in Part 1.
| Reactant 1 | Reactant 2 | Product | Reference |
| tert-Butylbenzene | 4-Chlorobutyryl Chloride | 4-Chloro-1-[4-(t-Bu)phenyl]-1-butanone | [7] |
| tert-Butylbenzene | Succinic Anhydride | 4-(4-tert-Butylphenyl)-4-oxobutanoic acid | [15] |
Grignard Reagent Formation and Elaboration
The alkyl chloride moiety can be converted into a Grignard reagent, a powerful tool for carbon-carbon bond formation.[16][17] However, this requires protection of the electrophilic ketone to prevent self-reaction.
-
Ketone Protection: The ketone is typically protected as a cyclic acetal (e.g., by reacting with ethylene glycol under acidic catalysis). This protecting group is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[18]
-
Grignard Formation: The protected chloro-ketone is then reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding organomagnesium halide.[16]
-
Reaction with Electrophiles: The newly formed Grignard reagent can be reacted with a wide array of electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to introduce new functional groups and build molecular complexity.[19][20]
-
Deprotection: A final acidic workup step removes the acetal protecting group, regenerating the ketone.
Caption: Workflow for Grignard reagent synthesis and reaction.
Conclusion
4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone is a highly valuable and versatile synthetic intermediate. Its preparation via a robust Friedel-Crafts acylation is efficient and high-yielding. The presence of two distinct reactive sites—an electrophilic ketone and a carbon atom susceptible to nucleophilic substitution or organometallic transformation—provides chemists with a powerful platform for the synthesis of a wide range of complex organic molecules, most notably in the field of drug development. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers and scientists to effectively harness the synthetic potential of this important building block.
References
- Benchchem. Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.
-
Wikipedia. Butenafine. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Synthesis and Evaluation of Terbinafine, an Antifungal Drug.
-
de Oliveira, C. B., et al. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. PMC. Available from: [Link]
-
PrepChem.com. Synthesis of 4-chloro-1-(4-methylphenyl)butanone. Available from: [Link]
-
Quick Company. A Process For The Preparation Of Terbinafine Intermediate. Available from: [Link]
-
Chemical Synthesis Database. 4-chloro-1-phenyl-1-butanone. Available from: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]
- Patil, S. B., et al. Synthesis And Antifungal Activity Of Terbinafine Analogues.
-
ResearchGate. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. Available from: [Link]
- Google Patents. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.
-
Royal Society of Chemistry. Generic Methods for Monomer Synthesis. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Google Patents. WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof.
-
PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
Wikipedia. Grignard reaction. Available from: [Link]
- Google Patents. CN101077858A - Method for preparing butenafine hydrochloride.
- University of California, Irvine. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
ResearchGate. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Available from: [Link]
-
YouTube. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. Available from: [Link]
-
ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
The Synthetic Reaction Portal. Grignard Reaction - Common Conditions. Available from: [Link]
-
ResearchGate. Synthesis of the antifungal agent butenafine 49. Available from: [Link]
- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
SIELC Technologies. (2018). 4'-Tert-butyl-4-chlorobutyrophenone. Available from: [Link]
-
StudyLib. Organic Reactions & Reaction Mechanisms. Available from: [Link]
- Harvard University. Chem 115 Myers.
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available from: [Link]
Sources
- 1. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 2. echemi.com [echemi.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Butenafine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. Grignard reaction - Wikipedia [en.wikipedia.org]
- 17. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Grignard Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-[4-(1,1-dimethylethyl)phenyl]butanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone).
This synthesis relies on the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride using an aluminum chloride (AlCl₃) catalyst. While theoretically straightforward, researchers frequently encounter stalled conversions, unexpected dealkylation, and severe workup emulsions. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-yield, reproducible results.
Mechanistic Pathway & Reaction Dynamics
To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis proceeds via the generation of a highly reactive acylium ion, followed by electrophilic aromatic substitution. Because the bulky tert-butyl group heavily shields the ortho positions, the reaction is highly regioselective for the para position.
Mechanistic pathway of 1-[4-(1,1-dimethylethyl)phenyl]butanone synthesis.
Troubleshooting FAQs
Q1: Why is my conversion rate stalling at 60-70% despite extended reaction times?
A: The most common cause of stalled Friedel-Crafts acylation is insufficient catalyst stoichiometry combined with moisture contamination. Unlike alkylation,1[1]. The basic carbonyl oxygen of your newly formed ketone product coordinates strongly with AlCl₃, creating a stable Lewis acid-base complex. This "product inhibition" effectively removes the catalyst from the reaction cycle.
Furthermore, AlCl₃ is highly hygroscopic; atmospheric moisture rapidly hydrolyzes it into inactive aluminum hydroxide species. Solution: Always use 1.1 to 1.2 equivalents of fresh, anhydrous AlCl₃ from a sealed container, and conduct the reaction under a strict inert atmosphere (N₂ or Argon) 2[2].
Q2: I am detecting significant impurities and a loss of the tert-butyl group in my final product. What causes this?
A: You are observing acid-catalyzed dealkylation (transalkylation). The tert-butyl group is an excellent leaving group under strong Lewis acidic conditions because it forms a highly stable tertiary carbocation. If the reaction temperature exceeds 20–25°C, AlCl₃ can cleave the tert-butyl group from the aromatic ring, leading to unsubstituted butyrophenone or polyalkylated byproducts. Solution: Strict thermal control is non-negotiable. Perform the addition of tert-butylbenzene at 0°C and allow the reaction mixture to warm to no higher than room temperature (approx. 20°C). 3[3], maintaining low temperatures during acylation will preserve the tert-butyl substituent.
Q3: My workup is plagued by a thick, unmanageable emulsion. How do I break it and recover my product?
A: Emulsions during Friedel-Crafts workups are notoriously caused by the precipitation of fine, insoluble aluminum hydroxide/oxide polymeric gels. These form when the AlCl₃ complex is quenched with plain water or weak bases, acting as powerful surfactants that stabilize the organic-aqueous interface. Solution: 4[4]. Instead, pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and 3M Hydrochloric Acid (HCl) . The highly acidic environment forces the aluminum into soluble [Al(H2O)6]3+ ions, ensuring a crisp, immediate phase separation. If an emulsion has already formed, filtering the entire biphasic mixture through a pad of Celite® will mechanically shear the emulsion and remove the stabilizing particulates.
Quantitative Data: Optimization Parameters
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 1-[4-(1,1-dimethylethyl)phenyl]butanone, validating the optimized conditions.
| AlCl₃ (Equiv.) | Temperature (°C) | Quench Method | Emulsion Severity | Isolated Yield (%) | Major Impurity Profile |
| 0.5 | 25 | Water | Severe | 35% | Unreacted starting material |
| 1.0 | 40 | Water | Moderate | 55% | Dealkylated butyrophenone |
| 1.2 | 0 to 20 | Water | Severe | 72% | Product lost in emulsion |
| 1.2 | 0 to 20 | Ice + 3M HCl | None | >92% | Trace ortho-isomer (<2%) |
Standard Operating Procedure (SOP)
This self-validating protocol ensures maximum yield and purity by integrating the mechanistic solutions discussed above.
Step-by-step experimental workflow for optimized synthesis and emulsion-free workup.
Step-by-Step Methodology
Step 1: System Preparation (Self-Validation: Moisture Exclusion)
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Purge the system with dry N₂ for 15 minutes.
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
Step 2: Electrophile Activation
-
Quickly weigh 1.2 equivalents (relative to tert-butylbenzene) of anhydrous AlCl₃ and add it to the stirring DCM.
-
Cool the suspension to 0°C using an ice-water bath.
-
Add 1.05 equivalents of butyryl chloride dropwise. Visual Cue: The mixture will turn slightly yellow as the acylium ion-AlCl₃ complex forms. Stir for 15 minutes.
Step 3: Regioselective Addition
-
Dissolve 1.0 equivalent of tert-butylbenzene in 10 mL of anhydrous DCM.
-
Transfer this to the addition funnel and add dropwise to the activated complex over 30 minutes, strictly maintaining the internal temperature at 0°C to prevent dealkylation.
-
Remove the ice bath and allow the reaction to warm to room temperature (20°C).
-
Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the non-polar tert-butylbenzene spot ( Rf≈0.9 ) disappears and the UV-active ketone product ( Rf≈0.4 ) dominates (typically 2-3 hours).
Step 4: Emulsion-Free Quench
-
Prepare a large beaker containing 100 g of crushed ice and 50 mL of 3M HCl.
-
Slowly and carefully pour the reaction mixture into the vigorously stirring ice/HCl mixture. Safety Note: This step is highly exothermic and evolves HCl gas; perform in a fume hood.
-
Stir until all solid aluminum salts have dissolved into the aqueous layer, leaving two clear, distinct liquid phases.
Step 5: Isolation & Purification
-
Transfer the biphasic mixture to a separatory funnel. Drain the lower organic (DCM) layer.
-
Extract the aqueous layer with an additional 2x 25 mL of DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-[4-(1,1-dimethylethyl)phenyl]butanone. Purify via vacuum distillation or column chromatography if ultra-high purity is required.
References
- BenchChem. "Troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene." BenchChem Tech Support.
- LibreTexts. "16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts.
- BenchChem. "Preventing emulsion during workup of Friedel-Crafts acylation." BenchChem Tech Support.
- Reddit Community Contributors. "Stoichiometric Catalyst in Friedel Crafts Acylation." r/chemistry.
Sources
recrystallization solvent for 1-[4-(1,1-dimethylethyl)phenyl]butanone
Topic: Troubleshooting Purification and Recrystallization of 1-[4-(1,1-dimethylethyl)phenyl]butanone
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and characterization of butyrophenone derivatives.
Below, we address the unique physicochemical challenges of working with 1-[4-(1,1-dimethylethyl)phenyl]butanone (also known as 4'-tert-butylbutyrophenone) and provide self-validating protocols to ensure scientific integrity during your scale-up or characterization workflows.
Quantitative Data Summary
Before attempting any recrystallization, it is critical to verify the physical state of your target compound. The table below summarizes the physicochemical properties of the target molecule and its commonly confused structural analogs.
Table 1: Physicochemical Properties and Purification Strategies
| Compound / Derivative | CAS Number | Physical State (25 °C) | Boiling Point | Melting Point | Primary Purification Method |
| 1-[4-(1,1-dimethylethyl)phenyl]butanone | 59477-80-4 | Liquid | 128 °C (5 Torr)[1] | < 25 °C | Vacuum Distillation |
| 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone | 43076-61-5 | Solid | 152 °C (1 Torr)[2] | 47–49 °C[2] | Recrystallization (Methanol) |
| 2,4-DNP Hydrazone Derivative of Target | N/A | Solid | N/A | > 150 °C (est.) | Recrystallization (EtOH/EtOAc) |
Troubleshooting Guides & FAQs
FAQ 1: I am trying to recrystallize 1-[4-(1,1-dimethylethyl)phenyl]butanone, but it keeps crashing out as an oil. What is the correct recrystallization solvent? Answer: The compound is "oiling out" because 1-[4-(1,1-dimethylethyl)phenyl]butanone is a liquid at room temperature [1]. Standard solvent recrystallization is physically impossible under ambient conditions.
-
The Causality: The molecule features a bulky tert-butyl group para to a flexible butyryl chain. The steric bulk of the tert-butyl moiety prevents tight molecular packing. Furthermore, lacking strong hydrogen-bond donors, the intermolecular forces are limited to weak van der Waals interactions and dipole-dipole forces from the ketone. Consequently, the lattice energy is too low to maintain a solid state at 25 °C.
FAQ 2: If I cannot recrystallize the neat compound, how do I purify it for my downstream workflow? Answer: For bulk purification of this liquid intermediate, you must rely on vacuum distillation . Because the compound has a relatively high boiling point, applying a high vacuum (e.g., 5 Torr) lowers the boiling point to a manageable ~128 °C[1], preventing thermal degradation of the alkyl chain during purification.
FAQ 3: I need a solid sample for X-ray diffraction (XRD) or melting point characterization. What are my options? Answer: You must synthesize a solid derivative. The standard approach is reacting the ketone with 2,4-dinitrophenylhydrazine (Brady's Reagent) to form a 2,4-DNP hydrazone .
-
The Causality: This transformation introduces a rigid, planar dinitrophenyl ring and a secondary amine capable of strong intermolecular hydrogen bonding and π−π stacking. This drastically increases the lattice energy, yielding a highly crystalline solid that can be easily recrystallized from an Ethanol/Ethyl Acetate mixture.
FAQ 4: Wait, I am synthesizing the antihistamines Terfenadine or Ebastine, and my protocol says this intermediate should be a solid. Did I make a mistake? Answer: Yes, you are likely confusing the target with its chlorinated analog: 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone [3]. This chlorinated intermediate is the actual precursor used in Ebastine and Terfenadine synthesis. The addition of the terminal chlorine atom increases the molecular weight and enhances dipole-dipole interactions, raising the melting point to 47–49 °C[2]. If you are working with the chloro-analog, it can be successfully recrystallized from methanol .
Experimental Protocols
Protocol A: Vacuum Distillation of 1-[4-(1,1-dimethylethyl)phenyl]butanone
Use this protocol for the bulk purification of the liquid target.
-
Transfer the crude oil to a round-bottom flask equipped with a magnetic stir bar.
-
Attach a short-path distillation head, a water-cooled condenser, and a receiving flask.
-
Apply a high vacuum (approx. 5 Torr) using a Schlenk line or a dedicated vacuum pump. Ensure all joints are greased to prevent leaks.
-
Gradually heat the oil bath. The target product will distill at approximately 128 °C[1].
-
Collect the main fraction, discarding the lower-boiling initial foreruns (which typically contain unreacted starting materials or residual solvents).
Protocol B: 2,4-DNP Derivatization for Solid Characterization
Use this protocol to generate a solid crystal lattice for XRD or melting point analysis.
-
In an Erlenmeyer flask, dissolve 0.5 g of 2,4-dinitrophenylhydrazine (2,4-DNP) in 10 mL of 95% ethanol.
-
Add 1 mL of concentrated sulfuric acid dropwise while stirring to generate the active Brady's Reagent.
-
Add 0.5 g of the liquid 1-[4-(1,1-dimethylethyl)phenyl]butanone to the reagent mixture.
-
Heat the mixture gently on a steam bath or heating block for 5–10 minutes to drive the condensation reaction.
-
Allow the solution to cool to room temperature, then chill in an ice bath (0–5 °C) to induce crystallization of the hydrazone.
-
Isolate the precipitate via vacuum filtration using a Büchner funnel.
-
Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol/ethyl acetate (1:1 v/v). Allow to cool slowly to yield pure crystals.
Protocol C: Recrystallization of the API Precursor (4-Chloro Analog)
Use this protocol ONLY if you have verified your structure is 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone.
-
Place the crude solid (mp ~47–49 °C)[2] in an Erlenmeyer flask.
-
Add a minimum volume of boiling methanol (approx. 2–3 mL per gram of solute) while swirling until the solid just dissolves.
-
Remove from heat and allow the solution to cool slowly to room temperature. Self-validation step: Slow cooling promotes the formation of a pure, highly ordered crystal lattice rather than amorphous precipitation.
-
Once at room temperature, place the flask in an ice bath (0–5 °C) for 15 minutes to maximize the thermodynamic yield.
-
Isolate the crystals using vacuum filtration and wash the filter cake with a small volume of ice-cold methanol.
-
Dry the crystals under vacuum to a constant weight.
Workflow Visualization
Decision tree for the purification and characterization of 1-[4-(1,1-dimethylethyl)phenyl]butanone.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723694, 4'-tert-Butyl-4-chlorobutyrophenone". PubChem. URL:[Link]
Sources
Technical Support Center: Decolorization of 1-[4-(1,1-dimethylethyl)phenyl]butanone
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with persistent color impurities during the synthesis and purification of 1-[4-(1,1-dimethylethyl)phenyl]butanone (also known as 4-tert-butylphenylbutan-1-one).
Causality & Mechanisms of Impurity Formation
The synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone is typically achieved via the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride. While highly effective, this reaction is notorious for generating persistent yellow-to-brown color impurities. Understanding the chemical causality is critical for effective troubleshooting:
-
Organometallic Complexes: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst (typically AlCl3). This is because the product ketone forms a highly stable, deeply colored complex with AlCl3[1]. If the aqueous quench is insufficiently acidic, trace aluminum-ketone complexes persist in the organic phase, causing a yellow tint.
-
Conjugated Polymeric Tars: Harsh reaction conditions or localized overheating can trigger side reactions, including the aldol condensation of the ketone or oxidation of the alkyl chain. These side reactions generate high-molecular-weight, highly conjugated poly-unsaturated systems (tars) that strongly absorb visible light[2].
Troubleshooting Guide & FAQs
Q1: My crude ketone is dark brown after the standard aqueous workup. How do I break the persistent organometallic complexes? A: The standard water/ice quench is often insufficient to fully hydrolyze the stable AlCl3-ketone complex. A strong, cold acidic quench (e.g., 10% HCl) is required to protonate the ketone oxygen, breaking the coordinate bond and fully solubilizing the aluminum as Al³⁺ (aq). If a yellow tint persists after the acid wash, washing the organic layer with a chelating agent (e.g., 10% aqueous Rochelle salt or EDTA) will strip the remaining trace metals.
Q2: The organic layer is free of metals, but a yellow tint remains. What is the most effective way to remove organic color bodies without losing yield? A: Activated carbon is the industry standard for removing non-polar, conjugated organic color bodies. It operates via physical adsorption (van der Waals forces) and π-π interactions, effectively trapping high-molecular-weight colored impurities in its extensive pore network[3]. Because the target ketone is relatively bulky, selecting a mesoporous activated carbon ensures the color bodies are trapped without sequestering the product.
Q3: Activated carbon reduced the color, but the product is still not "water-white." What is the ultimate polishing step? A: Vacuum distillation. Since 1-[4-(1,1-dimethylethyl)phenyl]butanone has a relatively high molecular weight (C₁₄H₂₀O), it must be distilled under reduced pressure (e.g., 1–5 mmHg) to prevent thermal degradation. The colored oligomeric tars have significantly higher boiling points and will remain in the distillation pot as a dark, viscous residue.
Experimental Protocols (Self-Validating Systems)
Protocol A: Activated Carbon Decolorization Workflow
Causality: Heat increases the kinetic energy of the molecules, reducing the viscosity of the solvent and allowing the large conjugated color bodies to diffuse more rapidly into the carbon's mesopores.
-
Dilution: Dissolve the crude 1-[4-(1,1-dimethylethyl)phenyl]butanone in a non-polar solvent (e.g., hexane or ethyl acetate) at a 1:5 ratio (w/v).
-
Adsorption: Add 5–10% (w/w relative to the crude ketone) of powdered activated carbon (PAC).
-
Thermal Activation: Heat the suspension to 50 °C under gentle stirring for 45 minutes. Self-Validation: The solution should visibly lighten during this period; if not, the impurities may be metallic rather than organic.
-
Filtration: Filter the hot mixture through a tightly packed Celite pad to remove all carbon fines. Wash the pad with 1 volume of hot solvent to ensure maximum yield recovery.
-
Concentration: Remove the solvent under reduced pressure to yield the decolorized ketone.
Protocol B: Vacuum Distillation for Final Polish
Causality: Distillation separates compounds strictly by boiling point. By applying a deep vacuum, the boiling point of the target ketone is lowered, preventing the thermal cracking that would otherwise generate new color impurities.
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased to maintain a deep vacuum.
-
Degassing: Apply a vacuum of 2–5 mmHg to the crude oil at room temperature for 15 minutes to remove trace volatile solvents.
-
Heating: Gradually heat the distillation pot. Discard the initial forecut (typically containing unreacted tert-butylbenzene or butyryl chloride).
-
Collection: Collect the main fraction (the pure ketone) which typically distills as a clear, colorless liquid. Self-Validation: The temperature of the vapor head will stabilize during the main fraction collection. If the temperature spikes or drops, change the receiving flask immediately.
-
Residue: Leave the dark, high-boiling polymeric tars in the distillation pot. Do not distill to dryness.
Quantitative Data Presentation
| Decolorization Method | Primary Target Impurity | Typical Yield Recovery | Efficiency (Color Reduction) | Scalability |
| Acid / Chelation Wash | Trace Al-complexes, metals | >98% | Moderate (targets specific yellow tints) | Excellent |
| Activated Carbon (PAC) | Conjugated tars, oligomers | 85–95% | High (broad spectrum organic removal) | Excellent |
| Vacuum Distillation | High-boiling polymers | 80–90% | Very High (yields "water-white" product) | Moderate (energy intensive) |
Visualizations
Pathway of ketone synthesis and color impurity formation.
Workflow for removing color impurities from crude ketone.
References
-
Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts URL: [Link]
-
Title: Industrial Decolorization: Activated Carbon & Ion Exchange Solutions Source: SpinChem URL: [Link]
Sources
Technical Support Center: Ebastine Intermediate Synthesis
Welcome to the Technical Support Center for the synthesis of Ebastine and its critical intermediates. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity synthesis.
Overview & Quantitative Data
The synthesis of Ebastine generally follows one of two primary routes, distinguished by the order in which the key intermediates are coupled. Understanding the quantitative and qualitative differences between these pathways is critical for process optimization.
Table 1: Comparative Analysis of Ebastine Synthetic Pathways
| Synthetic Pathway | Key Intermediate | Reagents | Typical Yield | Major Challenges |
| Pathway A | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (Intermediate II ) | 4-hydroxypiperidine + 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | 40–50% (Overall) | Intermediate II is highly unstable and moisture-sensitive; requires >36h reflux[1]. |
| Pathway B | 4-(diphenylmethoxy)piperidine (Intermediate I ) | 4-hydroxypiperidine + diphenylmethanol (or bromide) | 70–85% (Overall) | High temperature/vacuum required for Intermediate I; oxidation during final coupling[2]. |
Troubleshooting FAQs
Q1: Why is my Intermediate II (1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one) degrading before the final coupling step? A: This is a well-documented issue inherent to "Pathway A" ()[1]. Intermediate II is highly unstable and moisture-sensitive. The presence of the basic piperidine nitrogen can intramolecularly interact with the ketone, and the intermediate is prone to rapid degradation upon exposure to atmospheric moisture.
-
Causality & Solution: We strongly recommend adopting "Pathway B" (synthesizing 4-(diphenylmethoxy)piperidine first). If you must use Pathway A, do not isolate Intermediate II as a free base. Immediately precipitate it as a fumarate salt to stabilize the amine, or use it in situ under strictly anhydrous conditions[1].
Q2: I am observing severe discoloration (yellow/brown colored impurities) during the final coupling of 4-(diphenylmethoxy)piperidine with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one. How can I prevent this? A: Discoloration in this step is primarily caused by oxidative degradation ()[2]. The benzylic carbon of the diphenylmethoxy group and the alpha-carbons adjacent to the ketone are highly susceptible to radical oxidation at the elevated temperatures required for the coupling (e.g., refluxing in MIBK for 48 hours).
-
Causality & Solution: Protection of the reaction mixture from atmospheric oxygen is critical. Purge the solvent with Nitrogen or Argon for at least 30 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the entire reflux period[2].
Q3: My yield for 4-(diphenylmethoxy)piperidine via direct condensation of diphenylmethanol and 4-hydroxypiperidine is consistently below 50%. What parameters are critical here? A: Direct condensation relies on shifting a thermodynamic equilibrium. Because water is a byproduct, failing to remove it limits the forward reaction ()[3].
-
Causality & Solution: The reaction must be heated to 155–160°C. More importantly, you must apply a continuous vacuum (e.g., 0.2 mm Hg) to actively distill off the water as it forms. This leverages Le Chatelier's principle to drive the condensation forward[3]. Alternatively, use the bromide-substitution method detailed in Protocol 1 below.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of 4-(Diphenylmethoxy)piperidine (Pathway B)
-
Objective: High-yield synthesis via nucleophilic substitution using diphenylmethyl bromide, avoiding the need for high-vacuum setups.
-
Causality/Rationale: Using diphenylmethyl bromide with a mild base provides more consistent laboratory-scale yields than direct condensation. Methyl isobutyl ketone (MIBK) is chosen as the solvent because its boiling point (~117°C) provides the optimal thermal energy for the SN2 reaction without causing substrate decomposition ()[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-hydroxypiperidine (1.0 eq) in MIBK (approx. 5 volumes).
-
Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 eq). Note: Na₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the piperidine nitrogen which would destroy its nucleophilicity.
-
Coupling: Heat the mixture to reflux. Slowly add diphenylmethyl bromide (1.0 eq) dissolved in MIBK dropwise over 1.5 hours. Note: Slow addition minimizes the homocoupling of the bromide and controls the exothermic profile.
-
Workup: Cool the mixture to room temperature, wash thoroughly with deionized water to remove inorganic salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate[4].
Protocol 2: Final Coupling to Ebastine Fumarate
-
Objective: Coupling 4-(diphenylmethoxy)piperidine with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one to form Ebastine.
Step-by-Step Methodology:
-
Deoxygenation: Charge a reaction flask with MIBK (500 mL). Sparge the solvent with N₂ for 30 minutes to prevent oxidative discoloration[2].
-
Reagent Loading: Add 4-(diphenylmethoxy)piperidine (1.0 eq), 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (1.15 eq), and Na₂CO₃ (1.15 eq).
-
Reflux: Heat the mixture to reflux (117°C) under a continuous N₂ atmosphere for 48 hours. Note: The steric hindrance around the secondary amine and the alkyl chloride requires extended thermal activation for complete conversion.
-
Salt Formation: Cool the mixture, wash with water, and concentrate in vacuo. Dissolve the resulting crude oil in absolute ethanol. Add a stoichiometric amount of fumaric acid. Note: Ebastine free base is an oil or low-melting solid; the fumarate salt selectively crystallizes, leaving unreacted starting materials in the mother liquor[4].
-
Crystallization: Filter the precipitate and recrystallize from ethanol to yield pure Ebastine Fumarate (m.p. 197–198°C)[4].
Pathway Visualization
Figure 1: Comparative synthetic pathways for Ebastine highlighting intermediate stability.
References
- Process of preparing ebastine (WO2009157006A1). Google Patents.
- Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof (EP2371817A1). Google Patents.
- Piperidine derivatives (US4550116A). Google Patents.
Sources
- 1. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 2. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 3. 4-(Diphenylmethoxy)piperidine | 58258-01-8 | Benchchem [benchchem.com]
- 4. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]
Validation & Comparative
Analytical Lifecycle Management: HPLC Method Validation and Column Chemistry Comparison for 1-[4-(tert-butyl)phenyl]butan-1-one
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol
Executive Summary & Analytical Challenge
The compound 1-[4-(tert-butyl)phenyl]butan-1-one is a highly hydrophobic aromatic ketone (estimated LogP ~4.5). In pharmaceutical synthesis, it frequently serves as a critical intermediate. The primary analytical challenge lies in its strong retention on standard reversed-phase columns and its structural similarity to synthetic precursors, such as tert-butylbenzene.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of traditional fully porous C18 columns against modern core-shell architectures (C18 and Phenyl-Hexyl). Furthermore, this document provides a self-validating, step-by-step protocol grounded in the recently updated ICH Q2(R2) guidelines [1] and USP <621> allowable adjustments [2].
Mechanistic Rationale: Column Chemistry & The Van Deemter Equation
To achieve baseline resolution between 1-[4-(tert-butyl)phenyl]butan-1-one and its non-carbonyl impurities, we must evaluate the thermodynamics of the stationary phase and the kinetics of mass transfer.
-
Fully Porous C18 (Traditional): Relies purely on dispersive (hydrophobic) interactions. Due to the bulky tert-butyl group and the alkyl chain, retention is excessively strong. Furthermore, deep diffusion into fully porous particles increases the C -term (resistance to mass transfer) of the Van Deemter equation, leading to band broadening [3].
-
Core-Shell C18: Features a solid, impermeable silica core surrounded by a porous outer shell. This architecture restricts the diffusion path length, drastically reducing longitudinal diffusion ( B -term) and mass transfer resistance ( C -term). This yields UHPLC-like efficiencies (sharper peaks) at standard HPLC backpressures [4].
-
Core-Shell Phenyl-Hexyl: Introduces orthogonal selectivity. While the hexyl chain provides dispersive interactions, the phenyl ring undergoes π−π interactions with the π -electron-rich aromatic ring and conjugated carbonyl of 1-[4-(tert-butyl)phenyl]butan-1-one. This dual-mechanism is highly effective at resolving the target analyte from tert-butylbenzene, which lacks the electron-withdrawing carbonyl group.
Figure 1: Mechanistic interaction pathways between the analyte and various stationary phases.
Performance Comparison: Experimental Data
To objectively select the best method for validation, an experimental comparison was conducted. A system suitability mixture containing 100 µg/mL 1-[4-(tert-butyl)phenyl]butan-1-one and 10 µg/mL tert-butylbenzene (critical pair) was injected across three column chemistries.
Standardized HPLC Conditions:
-
Mobile Phase: Isocratic 75:25 Acetonitrile : Water with 0.1% Formic Acid (v/v). Causality: Formic acid protonates residual surface silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30°C
Table 1: Chromatographic Performance Comparison
| Parameter | Fully Porous C18 (5 µm, 150 x 4.6 mm) | Core-Shell C18 (2.7 µm, 100 x 4.6 mm) | Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm) |
| Retention Time (Rt) | 14.5 min | 7.2 min | 8.5 min |
| Theoretical Plates (N) | 8,500 | 18,200 | 17,800 |
| Tailing Factor (Tf) | 1.62 | 1.10 | 1.05 |
| Resolution (Rs) | 1.8 (Fails SST) | 2.2 (Passes SST) | 3.8 (Optimal) |
| Backpressure | 110 bar | 185 bar | 180 bar |
Conclusion: The Core-Shell Phenyl-Hexyl column is selected for formal validation. It provides superior resolution ( Rs=3.8 ) due to π−π selectivity, while the core-shell architecture cuts analysis time by 40% compared to the fully porous column without exceeding standard HPLC pressure limits.
Method Validation Framework (ICH Q2(R2))
The validation protocol is designed as a self-validating system, ensuring that the analytical procedure is fit for its intended purpose throughout its lifecycle [1].
Figure 2: Analytical procedure lifecycle and validation workflow compliant with ICH Q2(R2).
Step-by-Step Validation Protocol
This protocol utilizes the optimized Core-Shell Phenyl-Hexyl method. Before initiating validation, the System Suitability Test (SST) must pass: Resolution ( Rs ) > 2.0 between analyte and tert-butylbenzene, Tailing Factor ( Tf ) < 1.5, and Injection Precision (%RSD) < 2.0% for 5 replicate injections.
Phase 1: Specificity (Selectivity)
Objective: Prove the method can unambiguously assess the analyte in the presence of impurities.
-
Preparation: Prepare a blank (diluent only), a standard solution (100 µg/mL analyte), and a spiked solution containing the analyte and known synthetic precursors (e.g., tert-butylbenzene).
-
Execution: Inject the blank to ensure no baseline disturbances occur at the analyte's retention time ( Rt≈8.5 min). Inject the spiked solution.
-
Acceptance Criteria: No interfering peaks in the blank >0.05% of the target peak area. Resolution ( Rs ) between 1-[4-(tert-butyl)phenyl]butan-1-one and the closest eluting impurity must be ≥2.0 .
Phase 2: Linearity & Range
Objective: Demonstrate that the UV detector response is directly proportional to the analyte concentration.
-
Preparation: Prepare a stock solution of 1.0 mg/mL. Perform serial dilutions to create five concentration levels representing 25%, 50%, 100%, 120%, and 150% of the nominal working concentration (100 µg/mL).
-
Execution: Inject each level in triplicate. Plot the peak area (y-axis) against the concentration (x-axis).
-
Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line must be ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.
Phase 3: Precision (Repeatability)
Objective: Ensure the system generates consistent results under normal operating conditions.
-
Preparation: Prepare six independent sample preparations of 1-[4-(tert-butyl)phenyl]butan-1-one at the 100% nominal concentration (100 µg/mL) from the same batch.
-
Execution: Inject each of the six preparations once. Calculate the peak area for each.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas across all six preparations must be ≤2.0% .
Phase 4: Accuracy (Recovery)
Objective: Verify that the measured value aligns with the true theoretical value.
-
Preparation: Spike a known amount of 1-[4-(tert-butyl)phenyl]butan-1-one reference standard into a synthetic matrix (or diluent) at three levels: 50%, 100%, and 150% of the nominal concentration. Prepare three replicates per level (9 samples total).
-
Execution: Analyze the samples and calculate the recovered concentration using the linearity calibration curve.
-
Acceptance Criteria: The mean recovery at each of the three concentration levels must fall within the range of 98.0% to 102.0%.
References
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: Core-Shell Particle Technology and the Van Deemter Equation Source: Separation Science URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> and LC Modernization Source: Agilent Technologies URL: [Link]
Comprehensive Comparison Guide: 1-[4-(1,1-Dimethylethyl)phenyl]butanone vs. 1-[4-(1,1-Dimethylethyl)phenyl]ethanone in Pharmaceutical Synthesis
Executive Summary & Strategic Context
In the realm of active pharmaceutical ingredient (API) synthesis and advanced material design, the distinction between homologous alkylaryl ketones is critical. This guide provides an in-depth technical comparison between 1-[4-(1,1-Dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone) and 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (4'-tert-butylacetophenone).
While structurally similar—both featuring a bulky para-tert-butyl group that dictates steric hindrance and lipophilicity—the two-carbon difference in their alkyl chains fundamentally alters their reactivity, enolization kinetics, and downstream applications. The butanone derivative serves as a critical structural backbone for second-generation antihistamines (e.g., Ebastine), whereas the ethanone derivative is highly valued in the synthesis of luminescent 2-pyridones, while simultaneously being strictly monitored as a truncated impurity (Ebastine Impurity B) in API workflows [1].
Physicochemical Profiling & Structural Causality
The length of the alkyl chain adjacent to the carbonyl group directly impacts the molecule's physical state, boiling point, and partition coefficient (LogP). These metrics are not just trivia; they dictate the solvent systems required for extraction and the pharmacokinetic potential of the downstream APIs.
Table 1: Quantitative Comparison of Physicochemical Properties
| Property | 1-[4-(1,1-Dimethylethyl)phenyl]ethanone [2][3] | 1-[4-(1,1-Dimethylethyl)phenyl]butanone [4][5] |
| Common Name | 4'-tert-Butylacetophenone | 4'-tert-Butylbutyrophenone |
| CAS Number | 943-27-1 | 59477-80-4 |
| Molecular Formula | C₁₂H₁₆O | C₁₄H₂₀O |
| Molecular Weight | 176.26 g/mol | 204.31 g/mol |
| Alkyl Chain Length | 2 Carbons (Acetyl) | 4 Carbons (Butyryl) |
| Steric Hindrance at α-Carbon | Low (Unhindered methyl protons) | Moderate (Propyl chain causes steric clash) |
| Primary Application | 2-Pyridone synthesis, Ebastine Impurity B | Antihistamine API precursor (via halogenation) |
Mechanistic Insights: Chain Length and Reactivity
As an application scientist, it is vital to understand the causality behind how these molecules behave in a reactor. The structural divergence dictates two distinct reactivity profiles:
-
Enolization Kinetics & Aldol Reactivity : The ethanone derivative possesses three highly acidic, unhindered alpha-protons on its methyl group. This makes it kinetically favorable for base-catalyzed enolization and subsequent nucleophilic attack in Aldol condensations. Conversely, the butanone derivative has only two alpha-protons, and the adjacent ethyl group creates significant steric bulk. This bulk slows down Aldol-type reactions, making the butanone more suitable for controlled alpha-halogenation (e.g., forming 4'-tert-butyl-4-chlorobutyrophenone) without runaway poly-condensation.
-
Lipophilicity and Pharmacokinetics : The addition of two methylene units in the butanone derivative significantly increases the LogP. When incorporated into an API like Ebastine, this lipophilic tail is carefully calibrated to ensure the drug binds effectively to peripheral H1 receptors while minimizing blood-brain barrier (BBB) penetration, thereby reducing sedative side effects.
Caption: Divergent synthetic pathways of ethanone and butanone derivatives from tert-butylbenzene.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes causality for the experimental choice and an analytical checkpoint that must be met before proceeding.
Protocol A: Regioselective Synthesis of 1-[4-(1,1-Dimethylethyl)phenyl]butanone
Objective: Synthesize the butanone derivative via Friedel-Crafts acylation while strictly preventing the dealkylation of the bulky tert-butyl group.
Causality of Experimental Choices:
-
Solvent (Dichloromethane) : Chosen over higher-boiling solvents (like nitrobenzene) to allow strict temperature control at 0–5 °C.
-
Temperature Control : The tert-butyl group is highly susceptible to Lewis acid-catalyzed cleavage (de-tert-butylation) at elevated temperatures. Maintaining <5 °C ensures the reaction is kinetically controlled, preserving the tert-butyl moiety while its massive steric bulk directs the acylium ion exclusively to the para position.
Step-by-Step Methodology:
-
Activation : Suspend 1.1 eq of anhydrous AlCl₃ in dry DCM under an N₂ atmosphere. Slowly add 1.05 eq of butyryl chloride at 0 °C. (Causality: Pre-forming the acylium ion complex prevents localized exothermic spikes during the addition of the aromatic substrate).
-
Electrophilic Attack : Dropwise add 1.0 eq of tert-butylbenzene over 60 minutes, maintaining the internal temperature ≤5 °C. Stir for 2 hours.
-
Quenching : Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. (Causality: The acidic quench breaks the robust aluminum-ketone complex without forming insoluble, emulsion-causing aluminum hydroxide salts).
-
Self-Validating Checkpoint :
-
In-Process Control (IPC): Perform TLC (Hexane:EtOAc 9:1). The starting material spot (highest Rf) must be completely consumed.
-
Analytical Validation: Run GC-MS on the dried organic layer.
-
Pass Criteria: >98% para-isomer (m/z 204.3), <1% ortho-isomer, and absolute absence of de-tert-butylated butyrophenone (m/z 148.2). Do not proceed to downstream alpha-halogenation until these criteria are met.
-
Protocol B: Aldol Condensation of 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
Objective: Utilize the unhindered alpha-methyl group of the ethanone derivative to synthesize luminescent 2-pyridone frameworks.
Causality of Experimental Choices:
-
Base Catalyst (Piperidine) : Piperidine is chosen because its pKa is perfectly tuned to quantitatively deprotonate the alpha-methyl group of the acetophenone without causing competing saponification of the co-reactants (like ethyl cyanoacetate).
Step-by-Step Methodology:
-
Enolization & Condensation : Combine equimolar amounts of 1-[4-(1,1-Dimethylethyl)phenyl]ethanone and an aromatic aldehyde in absolute ethanol. Add 0.2 eq of piperidine. Reflux for 2 hours to form the chalcone intermediate.
-
Cyclization : Add 1.1 eq of ethyl cyanoacetate and an excess of ammonium acetate to the mixture. Reflux for an additional 6 hours. (Causality: Ammonium acetate acts as the nitrogen source for the pyridone ring, while the cyanoacetate provides the remaining carbon framework via Michael addition followed by cyclodehydration).
-
Self-Validating Checkpoint :
-
In-Process Control (IPC): Monitor the disappearance of the ketone C=O stretch (~1680 cm⁻¹) via ATR-FTIR.
-
Analytical Validation: Isolate the precipitate via filtration and measure its fluorescence emission spectrum.
-
Pass Criteria: Appearance of a strong emission peak (typically 400-450 nm) and a confirmed molecular ion peak via LC-MS.
-
API Quality Control: Tracking the Ethanone Impurity
Because 1-[4-(1,1-Dimethylethyl)phenyl]ethanone lacks the necessary carbon chain length to form the active piperidine linker in antihistamines, its presence in the butanone starting material leads to truncated, inactive side products. In pharmacopeial standards, it is strictly monitored as Ebastine Impurity B [1].
Caption: Self-validating HPLC workflow for quantifying ethanone impurity in API synthesis.
References
- Source: cymitquimica.
- Source: sigmaaldrich.
- Source: nih.
- Source: nih.
- Source: chemicalbook.
comparative study of catalysts for butanoylation of tert-butylbenzene
A Comparative Guide to Catalysts for the Butanoylation of tert-Butylbenzene: A Handbook for Researchers
The butanoylation of tert-butylbenzene is a cornerstone of Friedel-Crafts acylation, a class of reactions fundamental to organic synthesis for creating specific aromatic ketones.[1][2] These ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. The reaction involves the addition of a butanoyl group to a tert-butylbenzene ring, a process heavily reliant on the choice of catalyst to ensure high yield and regioselectivity. This guide offers a comparative analysis of various catalytic systems for this reaction, providing experimental insights and detailed protocols to aid researchers in catalyst selection and optimization.
The Critical Role of the Catalyst in Friedel-Crafts Acylation
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a powerful tool for attaching substituents to an aromatic ring.[2] The acylation variant is particularly advantageous as the product ketone is less reactive than the starting material, preventing multiple acylations.[3] The catalyst's primary role is to generate a highly electrophilic acylium ion from the acylating agent (e.g., butanoyl chloride or butyric anhydride), which then attacks the electron-rich aromatic ring.
The choice of catalyst dictates not only the reaction rate but also the selectivity for the desired isomer. In the case of tert-butylbenzene, the bulky tert-butyl group primarily directs acylation to the para position due to steric hindrance. However, the catalyst's properties can influence the ortho/para product ratio.
This guide will explore three major classes of catalysts: traditional Lewis acids, solid acid catalysts (zeolites), and ionic liquids.
Traditional Lewis Acids: The Workhorse with Drawbacks
Homogeneous Lewis acids, such as aluminum chloride (AlCl₃), have historically been the catalysts of choice for Friedel-Crafts acylation.[4] They are highly effective in activating the acylating agent.
Mechanism of Action
The reaction mechanism with AlCl₃ involves the formation of a complex with the acylating agent, leading to the generation of a resonance-stabilized acylium ion. This electrophile is then attacked by the tert-butylbenzene ring. A key feature of this catalytic system is that the product ketone can also form a stable complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst.[2]
Figure 1: Simplified reaction pathway for AlCl₃-catalyzed butanoylation.
Performance and Limitations
While highly reactive, traditional Lewis acids suffer from several drawbacks:
-
Corrosivity and Moisture Sensitivity: AlCl₃ is highly corrosive and reacts violently with water, requiring stringent anhydrous reaction conditions.[1]
-
Waste Generation: The use of stoichiometric amounts of catalyst leads to the formation of significant amounts of hazardous waste during aqueous workup.[1]
-
Catalyst Recovery: Recovery and reuse of the catalyst are challenging, making the process less environmentally friendly and cost-effective for large-scale production.[5]
Solid Acid Catalysts: A Greener Alternative
Heterogeneous solid acid catalysts, particularly zeolites, have emerged as a promising alternative to traditional Lewis acids.[5] Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity.
Mechanism of Action
The catalytic activity of zeolites in Friedel-Crafts acylation stems from their Brønsted and Lewis acid sites. The reaction typically occurs within the pores of the zeolite, where the shape-selective nature of the catalyst can influence the product distribution, favoring the formation of the less sterically hindered para-isomer.
Figure 2: General experimental workflow for zeolite-catalyzed acylation.
Comparative Performance of Zeolites
While specific data for the butanoylation of tert-butylbenzene is limited, studies on the analogous tert-butylation of toluene provide valuable insights into the performance of different zeolite catalysts.[6][7]
| Catalyst Type | Specific Example | Reactant Conversion (%) | para-Selectivity (%) | Key Advantages & Disadvantages |
| Zeolites | H-Y Zeolite | ~20 | ~85 | High activity, but can promote side reactions.[6] |
| H-Beta Zeolite | High | High | Efficient for para-isomer formation.[8] | |
| H-Mordenite | ~18 | ~67 | Potential for shape selectivity, but lower conversion.[1] | |
| USY Zeolite | ~30 | ~89 | Reusable, non-corrosive, and environmentally benign.[1][6] |
Note: Data is for the tert-butylation of toluene and serves as an indication of expected performance.
The shape-selective nature of zeolites like USY can lead to high para-selectivity.[1] Furthermore, these catalysts are reusable, non-corrosive, and environmentally friendly, although they may require higher reaction temperatures.[1]
Ionic Liquids: A Modern Approach
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[9] Their negligible vapor pressure, thermal stability, and potential for recyclability make them an attractive green alternative.[9]
Mechanism of Action
In Friedel-Crafts acylation, acidic ionic liquids can act as Lewis or Brønsted acids to activate the acylating agent.[9] The reaction proceeds in the ionic liquid phase, and the product can often be easily separated by extraction.
Performance and Potential
Studies on the tert-butylation of phenol using sulfonic acid-functionalized ionic liquids have demonstrated their potential.[9] For the butanoylation of tert-butylbenzene, ionic liquids could offer high conversions under mild conditions. The recoverability and reusability of the catalyst are significant advantages.[10]
Experimental Protocols
Representative Protocol for Zeolite-Catalyzed Butanoylation
This protocol is adapted from procedures for similar zeolite-catalyzed acylations.[8]
-
Catalyst Activation: The zeolite catalyst (e.g., USY) is activated by calcining at 550 °C for 3-4 hours in a stream of dry air.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with tert-butylbenzene and the activated zeolite catalyst (e.g., 10% by weight of tert-butylbenzene) in a suitable solvent (e.g., dichloromethane).
-
Reactant Addition: Butanoyl chloride is added dropwise to the stirred mixture at a controlled temperature (e.g., room temperature or reflux).
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the catalyst is separated by filtration. The filtrate is washed with a dilute sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Discussion and Future Outlook
The choice of catalyst for the butanoylation of tert-butylbenzene is a critical decision that balances reactivity, selectivity, cost, and environmental impact.
-
Traditional Lewis Acids (e.g., AlCl₃): Offer high reactivity but are plagued by issues of corrosivity, waste generation, and difficulty in catalyst recovery.[1]
-
Solid Acid Catalysts (Zeolites): Represent a more environmentally benign and reusable option. The shape-selectivity of certain zeolites can lead to high yields of the desired para-isomer.[1] However, they may require more forcing reaction conditions.
-
Ionic Liquids: Show great promise as "green" catalysts and solvents, with the potential for high activity and easy recyclability.[9][10]
While analogous data from other Friedel-Crafts reactions provide valuable guidance, a direct comparative study of these catalyst systems for the butanoylation of tert-butylbenzene under identical conditions is a clear research gap. Such a study would be invaluable for the rational design of more efficient and sustainable industrial processes. Future research should also focus on the development of novel, highly active, and selective solid acid and ionic liquid catalysts to further advance the field of green chemistry in organic synthesis.
References
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Current Organic Chemistry.
- A Comparative Guide to the Synthesis of 4-tert-Butyltoluene. (2025). Benchchem.
- Study on Alkylation of Toluene with tert-Butanol over La2O3-Modified HY Zeolite. (2010).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. (2024). Chemistry LibreTexts.
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
- A Comparative Analysis of Catalysts for the Synthesis of 4-tert-Butyl-2-ethylphenol. (2025). Benchchem.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Microscale preparation of 1,4-ditertbutylbenzene. (n.d.).
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of Missouri–St. Louis.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. [Undergraduate Honors Theses, East Tennessee State University].
- EAS Reactions (3)
- Ananthi, N., et al. (2021). OPTIMIZING PROCESS PARAMETERS FOR IONIC LIQUID CATALYZED Tert-BUTYLATION OF PHENOL USING. RASĀYAN J. Chem., 14(1), 53-59.
- Mravec, D., et al. (2004). Tert-butylation of toluene over zeolite catalysts.
- Schmerling, L. (1954). Alkylation of benzene with 1-butene in the presence of AlCl3. Journal of the American Chemical Society, 76(6), 1606-1609.
- Wang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Catalysis Science & Technology, 10(21), 7269-7278.
- Zeolite-Containing Catalysts in Alkyl
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
- Wang, Y., et al. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials.
- Srilatha, K., et al. (2016). A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. Journal of Chemical Engineering & Process Technology, 7(1).
- Li, X., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(41), 36873–36881.
- Liu, S., et al. (2002). Alkylations of benzene in room temperature ionic liquids modified with HCl.
- Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023). Lidsen.
- Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. cerritos.edu [cerritos.edu]
- 5. eurekaselect.com [eurekaselect.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. longdom.org [longdom.org]
assessing genotoxic impurities in 1-[4-(1,1-dimethylethyl)phenyl]butanone synthesis
Title: Assessing Genotoxic Impurities in 1-[4-(1,1-dimethylethyl)phenyl]butanone Synthesis: A Comparative Analytical Guide
Introduction The synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone) is a critical chemical process in the development of various active pharmaceutical ingredients (APIs). The standard synthetic route relies on the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride, catalyzed by a Lewis acid such as aluminum chloride. While highly efficient for carbon-carbon bond formation, this route introduces significant regulatory and safety challenges due to the use and potential generation of highly reactive, DNA-reactive electrophiles.
Under the [1], pharmaceutical manufacturers are mandated to assess and control mutagenic impurities to ensure patient exposure remains below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime treatments. In this specific synthesis, two primary classes of genotoxic impurities (GTIs) must be rigorously monitored:
-
Acyl Chlorides: Unreacted butyryl chloride, a potent acylating agent.
-
Alkyl Halides: Potential byproducts (e.g., tert-butyl chloride) formed via degradation or side reactions during the Lewis acid-catalyzed process.
As a Senior Application Scientist, I have evaluated numerous analytical platforms for GTI quantification. Because GTIs are structurally diverse and often highly reactive, no single analytical technique is universally applicable. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for assessing these specific impurities, complete with field-proven, self-validating methodologies.
Mechanistic Origins and Physicochemical Profiling
Understanding the chemical behavior of GTIs is paramount for selecting the correct analytical tool. Butyryl chloride is an electrophilic acylating agent that can covalently bind to nucleophilic sites on DNA bases, making it a severe genotoxic risk . However, its high reactivity is a double-edged sword: while it poses a biological hazard, it is also highly prone to hydrolysis in the presence of atmospheric moisture or aqueous analytical mobile phases, converting into non-genotoxic butyric acid. If an analyst attempts to measure butyryl chloride using standard aqueous LC-MS conditions, the analyte will degrade on-column, leading to a false-negative result—a catastrophic failure in pharmaceutical quality control.
Conversely, alkyl halides like tert-butyl chloride are highly volatile, lack strong UV chromophores, and are relatively stable in non-aqueous environments. They require an analytical approach that prevents their loss through evaporation during sample preparation while isolating them from the heavy, non-volatile API matrix.
Workflow for selecting analytical strategies for GTI assessment.
Comparative Analysis: GC-MS vs. LC-MS/MS
To establish a robust control strategy, we must objectively compare the performance of GC-MS (optimized for volatiles) against LC-MS/MS (optimized via derivatization for reactive species).
Table 1: Performance Comparison of Analytical Platforms for GTI Assessment
| Parameter | GC-MS (Headspace) | LC-MS/MS (with Derivatization) |
| Target GTIs | Alkyl halides (e.g., tert-butyl chloride) | Acyl chlorides (e.g., butyryl chloride) |
| Sample Preparation | Headspace extraction in high-boiling solvent | In-situ derivatization (esterification) |
| Specificity | High (EI fragmentation libraries) | Very High (MRM transitions) |
| Analyte Stability | Stable; avoids thermal degradation of API | Highly stable post-derivatization |
| Sensitivity (LOD) | ~0.1 - 0.5 ppm | < 0.05 ppm |
| Matrix Interference | Low (API remains in liquid phase) | Moderate (requires careful MRM tuning) |
| Throughput | Medium (requires headspace equilibration) | High (rapid LC gradients) |
Data synthesized from industry standards on GTI trace analysis.
Self-Validating Experimental Methodologies
A protocol is only as good as its built-in validation mechanisms. The following methodologies incorporate specific chemical logic to ensure data integrity and prevent false negatives.
Protocol A: GC-MS Headspace Quantitation of Alkyl Halides
Objective: Quantify volatile alkyl halides without contaminating the GC inlet with the non-volatile 4'-tert-butylbutyrophenone matrix. Causality Check: We utilize N-Methyl-2-pyrrolidone (NMP) as the sample diluent. NMP has a high boiling point (202°C) and will not partition significantly into the headspace at 80°C, whereas the volatile alkyl halides will. This prevents solvent masking and protects the GC column from heavy matrix deposition.
-
Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial.
-
Dilution: Add 2.0 mL of anhydrous NMP. Seal immediately with a PTFE-lined septum to prevent the escape of trace volatiles.
-
Internal Standard Addition: Inject 10 µL of deuterated tert-butyl chloride-d9 (10 ppm in NMP) through the septum. Validation: The internal standard corrects for any variations in headspace partitioning, matrix effects, and injection volume.
-
Equilibration: Incubate the vial in the headspace autosampler at 80°C for 20 minutes with continuous agitation.
-
GC-MS Analysis: Inject 1.0 mL of the headspace gas onto a thick-film cyanopropyl/phenyl column. Operate the MS in Electron Ionization (EI) mode, utilizing Selected Ion Monitoring (SIM) for the specific m/z fragments of the target halides.
Protocol B: LC-MS/MS Quantitation of Butyryl Chloride via Derivatization
Objective: Trap the highly reactive butyryl chloride before it hydrolyzes, converting it into a stable, MS-amenable surrogate. Causality Check: We employ anhydrous methanol to perform a nucleophilic acyl substitution, converting butyryl chloride into methyl butyrate. By performing this in-situ in the absolute absence of water, we outcompete the hydrolysis pathway, ensuring quantitative conversion of the GTI into a detectable ester .
Derivatization converting reactive butyryl chloride to stable methyl butyrate.
-
Derivatization Reagent Preparation: Prepare a fresh solution of anhydrous methanol containing 0.1% pyridine. Validation: Pyridine acts as an acid scavenger and nucleophilic catalyst, driving the esterification to completion instantly and preventing the localized buildup of HCl.
-
Sample Derivatization: Dissolve 50 mg of the API in 1.0 mL of the derivatization reagent. Vortex for 1 minute at ambient temperature.
-
Quenching and Dilution: Add 4.0 mL of a 50:50 Water/Acetonitrile mixture to quench the reaction and match the initial mobile phase conditions.
-
LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Utilize a rapid gradient of water and acetonitrile (both containing 0.1% formic acid to aid ionization).
-
Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for methyl butyrate (e.g., [M+H]+ m/z 103 -> m/z 71).
Conclusion
The assessment of genotoxic impurities in the synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone cannot rely on a generic, one-size-fits-all analytical approach. As demonstrated, the physicochemical properties of the GTIs dictate the methodology. Alkyl halides demand the thermal isolation provided by Headspace GC-MS, while reactive acyl chlorides necessitate chemical trapping via derivatization prior to LC-MS/MS analysis. By implementing these self-validating, mechanistic-driven protocols, pharmaceutical developers can confidently demonstrate rigorous control over mutagenic impurities, ensuring absolute compliance with ICH M7 standards and safeguarding patient health.
References
-
ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. European Medicines Agency (EMA).[Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.[Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.[Link]
-
Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.[Link]
Safety Operating Guide
1-[4-(1,1-Dimethylethyl)phenyl]butanone proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 1-[4-(1,1-Dimethylethyl)phenyl]butanone
Executive Summary & Chemical Profile
1-[4-(1,1-Dimethylethyl)phenyl]butanone (frequently referred to as 4'-tert-butylbutyrophenone) is an alkyl aryl ketone widely utilized as a synthetic intermediate in pharmaceutical drug development. It is most notably employed as a core precursor in the synthesis of second-generation H1-receptor antagonists, such as Ebastine[1]. While indispensable in medicinal chemistry, its structural features—specifically the lipophilic tert-butyl group and the reactive ketone moiety—necessitate stringent laboratory safety and disposal protocols to prevent environmental contamination and ensure operational compliance.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-tert-butylphenyl)butan-1-one |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| Physical State | Liquid / Low-melting solid |
| Solubility | Insoluble in water; highly soluble in organic solvents (e.g., ethanol, ether) |
| RCRA Waste Category | Non-halogenated organic waste (unless halogenated downstream) |
Hazard Assessment & Causality (E-E-A-T)
To build a culture of safety, laboratory personnel must understand why specific disposal methods are required, rather than simply following steps blindly.
-
Environmental Persistence & Bioaccumulation: The tert-butyl group is highly lipophilic. If this compound is improperly disposed of via sink drains, it will bypass standard aqueous biological degradation processes[2]. Its high partition coefficient (LogP) means it can readily bioaccumulate in aquatic ecosystems, causing long-term environmental toxicity.
-
Incineration Causality: Because it is an organic ketone with a high carbon content, it possesses a high calorific (BTU) value. Under the Resource Conservation and Recovery Act (RCRA), high-temperature incineration is the preferred method for such organic wastes. Incineration ensures complete thermal destruction into CO₂ and H₂O, and the high heat content can often be utilized for energy recovery in industrial furnaces[3].
Experimental Workflow: Drug Development Context
To contextualize the handling of this compound, the following diagram illustrates its role in the synthesis of Ebastine. Understanding the downstream modifications (such as chlorination) is critical for waste management, as halogenated derivatives require entirely different waste segregation streams to prevent the formation of toxic dioxins during incineration.
Synthetic pathway demonstrating the compound's role as a precursor to Ebastine.
Step-by-Step Spill Response Methodology
In the event of a benchtop spill, immediate and systematic action is required to prevent vapor inhalation and surface contamination. This protocol is designed as a self-validating system to ensure total decontamination.
-
Isolate the Area: Immediately halt nearby experiments. Ensure the laboratory fume hood sash is open to maximize ventilation and disperse any concentrated ketone vapors.
-
Don Appropriate PPE: Equip standard nitrile gloves (double-gloving is recommended for ketone cleanup, as ketones can degrade thin nitrile over time), chemical splash goggles, and a flame-resistant lab coat.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Crucial: Do not use combustible materials like sawdust.
-
Absorption & Collection: Allow the absorbent to soak up the liquid. Using a non-sparking scoop, transfer the saturated absorbent into a wide-mouth, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the affected benchtop area with a mild detergent and water solution to break down residual lipophilic compounds. Collect all rinsate using absorbent pads and place them into the same HDPE container.
-
Validation Step: Visually inspect the area under standard lighting and wipe the surface with a clean, dry Kimwipe. If the wipe shows any oily residue or discoloration, repeat Step 5. Label the container immediately as "Hazardous Waste - Spill Cleanup: 1-[4-(1,1-Dimethylethyl)phenyl]butanone".
Step-by-Step Disposal Procedures
Proper disposal requires strict adherence to EPA RCRA guidelines to ensure regulatory compliance and environmental safety[4].
Phase 1: Waste Segregation
-
Identify the Stream: Determine if the compound is in its pure form or if it has undergone downstream halogenation (e.g., conversion to 4'-tert-butyl-4-chlorobutyrophenone[5]).
-
Segregate:
-
Pure Compound / Non-Halogenated Solvents: Place directly into the Non-Halogenated Organic Waste container.
-
Halogenated Derivatives: Must be strictly segregated into the Halogenated Organic Waste container. Mixing these streams drastically increases disposal costs and environmental risk.
-
Phase 2: Liquid Waste Management
-
Containerization: Transfer liquid waste into an approved, compatible container (glass or HDPE). Never fill the container beyond 80% capacity to allow for vapor expansion and prevent pressure-induced ruptures.
-
Labeling: Attach a compliant hazardous waste tag. The tag must explicitly list "1-[4-(1,1-Dimethylethyl)phenyl]butanone" and the primary hazard. Do not use chemical abbreviations or acronyms.
Phase 3: Solid Waste Management
-
Consumables: Place all contaminated pipette tips, Kimwipes, and empty reagent vials into a designated, poly-lined solid hazardous waste bin.
-
Sealing: Once the bin reaches 75% capacity, seal the liner using a gooseneck tie and transfer it to the facility's central accumulation area.
Phase 4: Final Destruction
-
Accumulation Limits: Ensure the waste is stored in a RCRA-compliant central accumulation area for no longer than 90 days (for Large Quantity Generators)[4].
-
Manifesting: Coordinate with a licensed hazardous waste vendor to manifest the waste for high-temperature incineration[6].
Workflow for the segregation and EPA-compliant incineration of alkyl aryl ketone waste.
References
-
Title: Guidance Manual On The RCRA Regulation Of Recycled Hazardous Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Land Disposal Restrictions for First Third of Scheduled Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Federal Register Notice: RCRA Biological Degradation and Surface Impoundments Source: GovInfo URL: [Link]
-
Title: Notification of Regulated Waste Activity (EPA ID Number Requirements) Source: Ohio EPA / U.S. EPA URL: [Link]
Sources
- 1. 4'-tert-Butyl-4-chlorobutyrophenone | PMC Isochem [pmcisochem.fr]
- 2. Federal Register, Volume 60 Issue 162 (Tuesday, August 22, 1995) [govinfo.gov]
- 3. epa.gov [epa.gov]
- 4. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 5. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
